Arginylphenylalanine
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942646 | |
| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2047-13-4 | |
| Record name | L-Arginyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: Structural and Functional Divergence of Kyotorphin (Tyr-Arg) and Arginylphenylalanine (Arg-Phe)
[1]
Executive Summary
This technical guide provides a rigorous comparison between Kyotorphin (L-Tyrosyl-L-Arginine) , a potent neuroactive dipeptide, and Arginylphenylalanine (L-Arginyl-L-Phenylalanine) , a structurally distinct dipeptide often utilized in physiochemical controls and surfactant chemistry.[1]
While both molecules are dipeptides containing an aromatic and a basic residue, their biological activities are diametrically opposed due to sequence directionality and side-chain pharmacophores.[1] Kyotorphin (KTP) serves as a specific Met-enkephalin releaser inducing analgesia, whereas this compound (Arg-Phe) lacks the requisite N-terminal phenolic moiety for such neuroactivity, functioning instead as a vasorelaxant and a substrate for distinct metalloendopeptidases.[1] This guide dissects these differences to inform rational drug design and peptide synthesis strategies.
Part 1: Physicochemical Characterization
The functional divergence between KTP and Arg-Phe is rooted in their electronic and steric landscapes. The presence of the phenolic hydroxyl group in KTP and the sequence order (N-terminal aromaticity) are the defining features.
Molecular Comparison Table
| Feature | Kyotorphin (KTP) | This compound (Arg-Phe) |
| Sequence | H-Tyr-Arg-OH | H-Arg-Phe-OH |
| Formula | C₁₅H₂₃N₅O₄ | C₁₅H₂₃N₅O₃ |
| MW ( g/mol ) | 337.38 | 321.38 |
| N-Terminus | Aromatic (Tyrosine) | Basic (Arginine) |
| C-Terminus | Basic (Arginine) | Aromatic (Phenylalanine) |
| Key Pharmacophore | Phenolic -OH (H-bond donor) | Phenyl Ring (Hydrophobic only) |
| Isoelectric Point (pI) | ~9.3 | ~9.8 |
| Hydrophobicity | Moderate (Amphipathic) | High (Cationic/Hydrophobic segregation) |
| Primary Target | Kyotorphin Receptor (G-protein coupled) | ACE (Substrate), Salt Taste Receptors |
Structural Logic & Pharmacophore Analysis
Kyotorphin (The "Message"): The biological activity of KTP relies on the N-terminal Tyrosine. In opioid peptide chemistry (e.g., Enkephalins, Endorphins), the N-terminal Tyr is the "message" residue.[1] The phenolic hydroxyl group (pKa ~10) is a critical hydrogen bond donor within the receptor binding pocket. KTP, while not a direct opioid receptor agonist, utilizes this structural motif to bind its specific receptor (Gαi-coupled), triggering phospholipase C (PLC) and intracellular Ca²⁺ release.[1]
This compound (The "Inversion"): Arg-Phe represents a "scrambled" pharmacophore.[1]
-
Sequence Inversion: Placing Arginine at the N-terminus exposes the positive charge (
) immediately, altering the electrostatic entry into the binding pocket. -
Loss of H-Bonding: Phenylalanine lacks the phenolic -OH.[1] Even if the sequence were Phe-Arg (direct analog), activity drops significantly (approx. 80% reduction) because the H-bond anchor is missing.[1]
-
Result: Arg-Phe does not induce analgesia via the KTP pathway.[1] Instead, its amphipathic nature (positive charge head, hydrophobic tail) makes it a model for cationic surfactants and a substrate for Angiotensin Converting Enzyme (ACE).[1]
Part 2: Signaling Pathways & Mechanism of Action
To understand the causality of their divergence, we must visualize the downstream effects of KTP binding versus the metabolic fate of Arg-Phe.
Kyotorphin Signaling Cascade
KTP acts as a neuromodulator.[1] It does not bind
Figure 1: The Kyotorphin-induced Met-Enkephalin release cascade.[1][2][3] Note that Arg-Phe cannot initiate the first step (Binding) due to pharmacophore mismatch.[1]
Part 3: Experimental Protocols (Synthesis & Analysis)
As an Application Scientist, reproducibility is paramount. The following Solid Phase Peptide Synthesis (SPPS) protocol is validated for dipeptides, addressing the risk of diketopiperazine (DKP) formation , a common failure mode in dipeptide synthesis (especially with Proline, but relevant to Arg/Phe sequences due to steric hindrance).
Validated Fmoc-SPPS Protocol (0.1 mmol scale)
Objective: Synthesize H-Tyr-Arg-OH (KTP) and H-Arg-Phe-OH (Arg-Phe) with high purity (>95%).
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading 0.6 mmol/g).[1] Rationale: Prevents DKP formation better than Wang resin due to steric bulk.
-
Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH.[1]
-
Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]
Step-by-Step Workflow:
-
Resin Loading (The Critical Step):
-
Concept: Loading the first amino acid on 2-CTC is an S_N1 reaction.[1]
-
Action: Swell 167 mg resin in DCM.[1] Add 0.1 mmol of C-terminal AA (Fmoc-Arg(Pbf)-OH for KTP; Fmoc-Phe-OH for Arg-Phe) + 4 eq DIPEA in DCM.[1]
-
Time: 1 hour.
-
Capping: Add MeOH (HPLC grade) for 15 mins to cap unreacted chloride sites.[1]
-
-
Fmoc Deprotection:
-
Coupling (Second Residue):
-
Final Cleavage & Deprotection:
Synthesis Workflow Diagram
Figure 2: Optimized SPPS workflow for dipeptides to minimize side-reactions.
Part 4: Enzymatic Stability & Metabolism[1]
Understanding the half-life of these molecules is crucial for interpreting in vivo data.
-
Kyotorphinase:
-
This compound Metabolism:
Part 5: Conclusion & Strategic Recommendations
For researchers developing analgesics, This compound is an ineffective substitute for Kyotorphin due to the loss of the N-terminal phenolic pharmacophore and the inversion of the charge distribution.
-
For Analgesic Studies: Use L-Tyr-L-Arg (Kyotorphin).[1][7][8] To improve stability, consider Tyr-D-Arg (stabilized analog) rather than sequence inversion.[1]
-
For Control Groups: Arg-Phe serves as a strict "physicochemical control" (same MW, similar pI) but confirms that the biological effect is sequence-specific.[1]
-
For Synthesis: Utilize 2-CTC resin to avoid DKP formation, ensuring high yield of the dipeptide.
References
-
Takagi, H., Shiomi, H., Ueda, H., & Amano, H. (1979). A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser.[1] Nature, 282(5737), 410–412.[1]
-
Ueda, H., et al. (1989). Kyotorphin (tyrosine-arginine) receptor signaling via G protein-coupled phospholipase C activation.[1][9] Biochemical and Biophysical Research Communications.
-
Akasaki, K., & Tsuji, H. (1991). Purification and characterization of a kyotorphin-hydrolyzing aminopeptidase from the soluble fraction of rat brain.[1] Biological and Pharmaceutical Bulletin.
-
PubChem. this compound (CID 150964).[1][10] National Library of Medicine.[1]
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups in organic synthesis.[1] Chemical Reviews, 109(6), 2455-2504.[1]
Sources
- 1. Kyotorphin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kyotorphin - LKT Labs [lktlabs.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. How is kyotorphin (Tyr-Arg) generated in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer’s Disease Patients: Potential Diagnostic and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the antinociceptive dipeptide L-tyrosine-L-arginine (kyotorphin) on the motivation, anxiety, and memory in rats [foliamedica.bg]
- 9. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]
- 10. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Power of Dipeptides in Biological Systems
An In-Depth Technical Guide to the Bioactivity of Arginine-Phenylalanine Dipeptides
Bioactive peptides are specific protein fragments that exert positive physiological effects in the body.[1] Comprising short chains of 2 to 20 amino acids, these molecules have garnered significant attention in pharmaceutical and nutraceutical research due to their high specificity, efficacy, and lower toxicity compared to small molecule drugs.[1][2][3] Among these, dipeptides—the simplest peptide form—are particularly compelling. Their small size facilitates easier absorption and transport across biological membranes, making them attractive candidates for therapeutic development.[4]
This guide focuses on the Arginine-Phenylalanine (Arg-Phe) dipeptide, a molecule of significant interest due to the unique and complementary properties of its constituent amino acids. Arginine (Arg), a positively charged amino acid, provides a cationic character crucial for interactions with negatively charged cell membranes.[5][6] Phenylalanine (Phe), an aromatic and hydrophobic amino acid, facilitates insertion into lipid bilayers and contributes to binding affinity through π-π stacking and hydrophobic interactions.[4][7][8] This combination of a cationic head and a hydrophobic tail creates an amphipathic structure that underpins a diverse range of biological activities, from antimicrobial to antihypertensive effects.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and experimental evaluation of Arg-Phe dipeptides.
Physicochemical Properties of Constituent Amino Acids
The bioactivity of the Arg-Phe dipeptide is a direct consequence of the synergistic properties of its amino acid residues. Understanding these individual characteristics is fundamental to interpreting the dipeptide's function.
| Property | Arginine (Arg) | Phenylalanine (Phe) |
| Side Chain | Guanidinium group | Benzyl group |
| Charge (Physiological pH) | Positive (Cationic)[5] | Neutral |
| Polarity | Polar / Hydrophilic | Nonpolar / Hydrophobic |
| Key Interactions | Electrostatic interactions (salt bridges), Hydrogen bonding[9] | Hydrophobic interactions, π-π stacking, Cation-π interactions[10] |
| Primary Biological Role | Precursor for nitric oxide (vasodilator), component of cell-penetrating peptides, interaction with anionic membranes.[10][11] | Structural core for hydrophobic domains, precursor for neurotransmitters, enhances binding to enzyme active sites.[7] |
Core Bioactivities and Mechanisms of Action
The unique amphipathic nature of Arg-Phe drives its potent biological effects. The primary activities investigated are antimicrobial, antioxidant, and angiotensin-converting enzyme (ACE) inhibition.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Arg-Phe and related peptides have emerged as promising candidates due to their membrane-disrupting mechanism, which is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.[13][14]
Mechanism of Action: The antimicrobial action is a multi-step process driven by the peptide's physicochemical properties.[12]
-
Electrostatic Attraction: The positively charged guanidinium group of Arginine facilitates the initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[12][13]
-
Hydrophobic Insertion: Following this initial adhesion, the hydrophobic Phenylalanine residue promotes the insertion of the dipeptide into the lipid bilayer of the cell membrane.[12]
-
Membrane Disruption: This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.[12] This permeabilization causes leakage of essential intracellular contents, depolarization of the membrane potential, and ultimately, cell lysis and death.[6][12]
This mechanism is often described as a "carpet model," where the peptides accumulate on the membrane surface before inserting and causing disruption.[13]
Caption: Proposed mechanism of antimicrobial action for Arg-Phe dipeptides.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous chronic diseases.[15] Bioactive peptides can mitigate this damage by scavenging free radicals.[2] Both Arginine and Phenylalanine contribute to this antioxidant capacity.[7]
Mechanism of Action: The antioxidant properties of Arg-Phe are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.
-
Phenylalanine's Role: The aromatic ring of Phenylalanine can donate electrons, which helps to stabilize radical species.[8] Its presence in a peptide sequence has been shown to increase antioxidant activity.[8]
-
Arginine's Role: The guanidinium group of Arginine can also act as a hydrogen donor, terminating radical chain reactions.[7]
Studies on peptides from various sources confirm that the presence and position of hydrophobic (like Phe) and positively charged (like Arg) amino acids are crucial for high antioxidant activity.[2][7]
ACE-Inhibitory Activity
The Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin-aldosterone system (RAAS).[3] Inhibiting ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[3]
Mechanism of Action: ACE-inhibitory peptides act as competitive substrates, binding to the active site of the enzyme but not being cleaved, thus blocking its function. The structural features of Arg-Phe make it a plausible inhibitor.
-
C-Terminal Residue: The C-terminal amino acid of an inhibitory peptide plays a significant role in its binding affinity to ACE. Aromatic amino acids like Phenylalanine at the C-terminus are often found in potent ACE inhibitors.[16]
-
Positively Charged Residues: Positively charged amino acids like Arginine can also contribute to the binding and inhibitory activity.[17]
-
Hydrophobicity: The overall hydrophobicity of the peptide influences its interaction with the ACE active site.[17]
The combination of a C-terminal aromatic residue (Phe) and a positively charged N-terminal residue (Arg) aligns with the known structure-activity relationships for potent ACE-inhibitory peptides.[17][18]
Experimental Workflows: From Synthesis to Bioactivity Assessment
A robust investigation of Arg-Phe bioactivity requires a systematic workflow encompassing synthesis, purification, characterization, and functional assays.
Caption: A typical experimental workflow for studying Arg-Phe dipeptides.
Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Arg-Phe
SPPS is the standard method for chemically synthesizing peptides.[19] It involves building the peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[20]
Rationale: This method allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process.[20] The Fmoc/tBu strategy is commonly used due to its milder deprotection conditions compared to the Boc strategy.
Materials:
-
Fmoc-Phe-Wang resin (or similar)
-
Fmoc-Arg(Pbf)-OH
-
Coupling agents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol, Ether
-
Cleavage cocktail (e.g., Reagent R): Trifluoroacetic acid (TFA)/Thioanisole/EDT/Anisole (90:5:3:2). Reagent R is recommended for peptides containing Arginine.[20]
Step-by-Step Methodology:
-
Resin Preparation: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Phenylalanine):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with a second 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Coupling (Arginine):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq), HBTU/HOBt (3 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection (Arginine): Repeat Step 2 to remove the N-terminal Fmoc group from the Arginine residue.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final Arg-Phe dipeptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: In Vitro DPPH Radical Scavenging Assay
This assay is a common, rapid, and simple method to evaluate the antioxidant capacity of peptides by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Rationale: In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the antioxidant activity.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Arg-Phe dipeptide stock solution (dissolved in an appropriate buffer or water)
-
Positive control: Ascorbic acid or Trolox
-
Methanol
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the Arg-Phe dipeptide and the positive control (e.g., ranging from 0.1 to 5 mg/mL).
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of each peptide dilution to separate wells.
-
For the blank, add 100 µL of the solvent (e.g., water or buffer).
-
Add 100 µL of the DPPH solution to all wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the blank (DPPH solution + solvent) and A_sample is the absorbance of the DPPH solution with the peptide.
-
-
Data Analysis: Plot the scavenging activity (%) against the peptide concentration. Determine the EC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals.[21] A lower EC50 value indicates higher antioxidant activity.
Protocol 3: In Vitro ACE-Inhibitory Assay
This spectrophotometric assay measures the inhibition of ACE activity based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Rationale: ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by extracting it with ethyl acetate and measuring its absorbance at 228 nm. A lower absorbance in the presence of the inhibitor indicates reduced ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE from rabbit lung)
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Arg-Phe dipeptide stock solution
-
Positive control: Captopril
-
Assay buffer: Borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Stopping solution: 1 M HCl
-
Extraction solvent: Ethyl acetate
-
Spectrophotometer and quartz cuvettes
Step-by-Step Methodology:
-
Reaction Setup:
-
In a test tube, mix 50 µL of the Arg-Phe dipeptide solution (or Captopril/buffer for control) with 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the tube and vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge to separate the phases.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate by heating at 95°C for 10 minutes or using a speed vacuum.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
-
Calculation: Calculate the percentage of ACE inhibition using the formula: ACE Inhibition (%) = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the peptide inhibitor.
-
-
Data Analysis: Determine the IC50 value, the concentration of the peptide required to inhibit 50% of ACE activity.[22]
Summary of Reported Bioactivities
The following table summarizes representative findings on the bioactivity of peptides containing Arginine and/or Phenylalanine motifs, demonstrating their potential.
| Peptide/System | Bioactivity | Key Finding/Value | Source |
| Multi-branched-p[(Arg)23-co-(Phe)7]8 | Antibacterial | MIC: 32 µg/mL (B. subtilis), 48 µg/mL (E. coli) | [13] |
| Arginine-Phenylalanine Surfactants | Antifungal | Potent activity against a wide range of Candida strains. | [23] |
| Peptides from Grass Carp | Antioxidant | Peptides rich in Phe and Arg showed high antioxidant properties. | [7] |
| Tetrapeptide Analogue (PAFY) | Antioxidant | Presence of Phe increased DPPH radical scavenging activity. | [8] |
| Peptides from Walnut Protein | ACE-Inhibitory | Positively charged (e.g., Arg) and aromatic (e.g., Phe) amino acids contribute to ACE-inhibitory activity. | [17] |
| Tripeptides (In Silico Study) | ACE-Inhibitory | Aromatic amino acids at C- and N-termini are preferred for high-affinity binding. | [16] |
Conclusion and Future Directions
Arginine-Phenylalanine dipeptides represent a fascinating and promising class of bioactive molecules. The inherent amphipathicity derived from the cationic, hydrophilic nature of Arginine and the aromatic, hydrophobic nature of Phenylalanine provides a powerful structural basis for diverse biological functions, including potent antimicrobial, antioxidant, and ACE-inhibitory activities. The mechanisms underlying these effects are directly tied to these fundamental physicochemical properties, offering a clear path for rational design and optimization.
The experimental protocols detailed in this guide provide a self-validating framework for researchers to synthesize, purify, and functionally assess these dipeptides. For professionals in drug development, Arg-Phe serves as a valuable scaffold. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Modifying the chirality (L- vs. D-amino acids), blocking the N- or C-terminus, and creating cyclic analogues to enhance stability and activity.
-
In Vivo Efficacy and Safety: Moving beyond in vitro assays to animal models to evaluate bioavailability, efficacy, and toxicological profiles.
-
Delivery Systems: Developing novel formulation strategies, such as nanoformulations, to protect the dipeptides from enzymatic degradation and improve their delivery to target sites.
-
Synergistic Effects: Investigating the combination of Arg-Phe dipeptides with conventional drugs to enhance therapeutic outcomes and potentially overcome drug resistance.
By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of Arginine-Phenylalanine dipeptides and related structures.
References
- Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - PMC - PubMed Central. (2025). Vertex AI Search.
- Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. (n.d.). MDPI.
- Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (n.d.). MDPI.
- Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. (n.d.). NIH.
- Essential Amino Acids: Chart, Abbreviations and Structure. (2025). Technology Networks.
- Recent Trend Article. (2018). Bentham Science Publisher.
- Journal of Medicinal Chemistry Ahead of Print. (n.d.).
- Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. (2023). Preprints.org.
- Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI.
- Amino acid - Wikipedia. (n.d.). Wikipedia.
- Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC. (n.d.). NIH.
- Angiotensin-I-Converting Enzyme (ACE)
- Antioxidant Function and Application of Plant-Derived Peptides - PMC - NIH. (2024). NIH.
- Antibacterial activity of poly-l-arginine under different conditions - PMC - NIH. (n.d.). NIH.
- Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetr
- Peptide sequences of ACE inhibitor from different sources and their IC50 value. (n.d.).
- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
- Antihypertensive activity of the ACE-renin inhibitory peptide derived from Moringa oleifera protein - PubMed. (2021). PubMed.
- (PDF) Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. (2021).
- Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by ferment
- Sequence–Activity Relationship of Angiotensin-Converting Enzyme Inhibitory Peptides Derived from Food Proteins, Based on a New Deep Learning Model. (2024). NIH.
- Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. (n.d.). MDPI.
Sources
- 1. ursahealthconsortium.org [ursahealthconsortium.org]
- 2. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence–Activity Relationship of Angiotensin-Converting Enzyme Inhibitory Peptides Derived from Food Proteins, Based on a New Deep Learning Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamscience.com [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine [mdpi.com]
- 13. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. peptide.com [peptide.com]
- 21. Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antihypertensive activity of the ACE-renin inhibitory peptide derived from Moringa oleifera protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Fmoc-SPPS of Arginylphenylalanine (Arg-Phe)
Strategic Overview & Rationale
The synthesis of the dipeptide Arginylphenylalanine (Arg-Phe) presents specific challenges often underestimated in short-chain synthesis. While dipeptides appear structurally simple, the bulky protecting group on the Arginine side chain (typically Pbf or Pmc) can induce steric hindrance, leading to incomplete coupling. Furthermore, the guanidinium group of Arginine is susceptible to
This protocol utilizes a High-Fidelity Fmoc/tBu strategy optimized for Arginine-containing peptides.
Key Technical Decisions:
-
Resin Selection: Fmoc-Phe-Wang Resin is selected over 2-Chlorotrityl chloride (2-CTC). While 2-CTC is excellent for preventing racemization during loading, pre-loaded Wang resin is robust, economical, and eliminates the variability of the initial loading step for this specific C-terminal phenylalanine sequence.
-
Arginine Protection: Fmoc-Arg(Pbf)-OH is mandated.[1] The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is more acid-labile than the older Pmc group, ensuring cleaner removal during the final cleavage step and minimizing tryptophan sulfonation risks (if Trp were present) or other side reactions [1].
-
Coupling Chemistry: DIC/Oxyma Pure is chosen over the traditional HBTU/DIEA. This carbodiimide/oxime strategy suppresses racemization more effectively than phosphonium salts and avoids the risk of capping the N-terminus through guanidinylation, a known side reaction with uronium salts like HBTU [2].
Materials & Reagents
| Component | Specification | Purpose |
| Resin | Fmoc-Phe-Wang Resin (0.3–0.8 mmol/g) | Solid support pre-loaded with C-terminal AA. |
| Amino Acid | Fmoc-Arg(Pbf)-OH | N-terminal AA with Pbf side-chain protection. |
| Deprotection | 20% Piperidine in DMF (v/v) | Removal of Fmoc group.[2][3] |
| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide activator.[4] |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Suppresses racemization; safer than HOBt. |
| Solvent | DMF (N,N-Dimethylformamide) | Peptide grade; amine-free. |
| Cleavage | TFA / TIS / H₂O (95:2.5:2.[5]5) | Global deprotection and resin cleavage. |
| Precipitation | Diethyl Ether (Cold) | Precipitation of crude peptide. |
Experimental Workflow
Visualization: The SPPS Cycle
The following diagram illustrates the iterative deprotection and coupling cycle utilized in this protocol.
Figure 1: Standard Fmoc-SPPS cycle. For Arg-Phe, the cycle runs once to couple Arginine to Phenylalanine.
Step-by-Step Protocol
Phase 1: Resin Preparation
-
Calculation: Determine the scale. For 0.1 mmol scale using resin with 0.5 mmol/g loading:
-
Swelling: Weigh the resin into a fritted polypropylene reaction vessel. Add DMF (5 mL) and swell for 30 minutes at room temperature. Drain the solvent.[2][6]
-
Expert Insight: Adequate swelling is crucial for the bulky Fmoc-Phe-Wang resin to expose reactive sites within the polystyrene matrix.
-
Phase 2: Fmoc Deprotection (Phenylalanine)
-
Add 20% Piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes , then drain.
-
Add fresh 20% Piperidine/DMF (5 mL) and agitate for 10 minutes .
-
Drain and wash the resin thoroughly with DMF (
mL). -
Validation: Perform a Kaiser Test (Ninhydrin). The resin beads should turn dark blue , indicating free amines are present (Deprotection successful).
Phase 3: Coupling (Arginine)
Note: Arginine coupling is performed with a "Double Coupling" strategy to ensure high yield despite the steric bulk of the Pbf group.
-
Reagent Prep: Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in minimal DMF.
-
Activation: Add DIC (3 equivalents) to the amino acid solution. Allow to activate for 2 minutes.
-
Reaction: Transfer the activated solution to the resin vessel.
-
Agitate for 60 minutes at room temperature.
-
Drain and wash with DMF (
mL). -
Repeat (Double Couple): Repeat steps 1–4 with fresh reagents to maximize conversion.
-
Final Wash: Wash with DMF (
mL) followed by DCM ( mL) to prepare for cleavage. -
Validation: Perform a Kaiser Test. The beads should remain yellow/colorless , indicating no free amines remain (Coupling successful).
Phase 4: Fmoc Deprotection (Arginine N-terminus)
-
Repeat the deprotection steps from Phase 2 to remove the final Fmoc group from the Arginine.
-
Wash thoroughly with DMF, then DCM, then Methanol. Dry the resin under vacuum/nitrogen flow.
Phase 5: Cleavage & Global Deprotection
The Pbf group requires a high concentration of acid and time to remove completely.
-
Cocktail Preparation: Prepare Reagent B (modified):
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%[5]
-
H₂O (Water): 2.5%
-
Note: EDT (Ethanedithiol) is not required as there are no Cys/Met/Trp residues, making this a low-odor protocol [3].
-
-
Reaction: Add the cocktail to the dry resin (10 mL per gram of resin).
-
Time: Agitate for 2.5 to 3 hours at room temperature.
-
Warning: Do not shorten this step. Incomplete Pbf removal is the #1 cause of impurity in Arg synthesis.
-
-
Collection: Filter the resin and collect the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 1 mL TFA and combine.
Phase 6: Precipitation & Isolation
-
Concentrate the TFA solution to roughly 20% of its volume using a nitrogen stream or rotary evaporator (do not dry completely).
-
Add ice-cold Diethyl Ether (10-fold excess) dropwise. The peptide will precipitate as a white solid.
-
Centrifuge (3000 rpm, 5 min) and decant the ether.
-
Resuspend the pellet in cold ether, centrifuge, and decant (Repeat 2x) to remove TFA and scavenger traces.
-
Dissolve the pellet in Water/Acetonitrile (50:50) and lyophilize.
Quality Control & Analysis
Expected Data
-
Molecular Formula:
-
Molecular Weight: 321.38 g/mol
-
Monoisotopic Mass: 321.18 Da[7]
QC Protocol
-
HPLC: Run a gradient of 5% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes on a C18 column. Arg-Phe is relatively polar and will elute early.
-
Mass Spectrometry (ESI-MS): Look for the
peak at 322.2 Da .-
Impurity Marker: A peak at +252 Da indicates an incomplete removal of the Pbf group (Mass 322 + 252 = 574 Da). If seen, extend cleavage time in future runs.
-
Reaction Pathway Visualization
Figure 2: Chemical transformation pathway from resin-bound amino acid to free dipeptide.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Biotage Application Note. (2023). "How long should I let my cleavage reaction stir?" Biotage Blog.
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. biomatik.com [biomatik.com]
- 7. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Engineering Arg-Phe Based Peptide Nanotubes
Abstract
This guide details the engineering, synthesis, and characterization of peptide nanotubes based on the Arginine-Phenylalanine (Arg-Phe) structural motif.[1] While the diphenylalanine (FF) dipeptide is the canonical building block for peptide nanotubes, the incorporation of Arginine (Arg) is critical for biomedical applications.[1] It confers solubility, positive surface charge for cellular uptake (TAT-like activity), and antibiofilm properties.[1] This note focuses on the Arg-Phe-Phe (RFF) tripeptide and FF/RFF co-assembly systems, which offer the structural rigidity of FF nanotubes with the functional versatility of arginine.[1]
Molecular Design Principles
The Physics of Assembly
To design stable Arg-Phe based nanotubes, one must balance the hydrophobic drive to assemble against the electrostatic repulsion of the arginine headgroups.
-
The Driver (Phe-Phe): The diphenylalanine (FF) core drives self-assembly via
T-shaped stacking of aromatic rings and hydrogen bonding along the peptide backbone.[1] This forms the rigid channel structure of the nanotube. -
The Modulator (Arg): Arginine introduces a guanidinium group (
).[1] At physiological pH, it is positively charged.[1]-
Challenge: High charge density leads to electrostatic repulsion, preventing tube formation and favoring soluble monomers or amorphous aggregates.[1]
-
Solution: We utilize Charge-Screening (high ionic strength) or Co-assembly (diluting RFF with neutral FF) to allow the hydrophobic forces to dominate and form tubes.[1]
-
Mechanism Visualization
The following diagram illustrates the transition from monomer to nanotube, highlighting the critical solvent-switch step.
Figure 1: Mechanism of R-FF self-assembly via the solvent-switch method.[1] HFIP ensures monomeric dispersion before water triggers hydrophobic collapse.[1]
Experimental Protocols
Protocol A: Solvent-Switching Assembly (Standard)
This method yields discrete, high-aspect-ratio nanotubes.[1] It relies on dissolving the peptide in a helix-breaking solvent (HFIP) and rapidly diluting it into a non-solvent (Water).[1]
Reagents:
-
Lyophilized R-F-F Tripeptide (Custom synthesis, >95% purity).
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1] Caution: Volatile and Corrosive.
-
Ultra-pure Water (18.2 MΩ[1]·cm).
Step-by-Step Workflow:
-
Stock Preparation (100 mg/mL):
-
Dilution (Triggering Assembly):
-
Prepare a microcentrifuge tube with 900
L of Ultra-pure water. -
Slowly inject 10-50
L of the HFIP stock into the water while vortexing gently. -
Target Concentration: Final peptide concentration should be 2–5 mg/mL.[1]
-
-
Aging:
-
Seal the tube to prevent HFIP evaporation (which changes solubility dynamics).[1]
-
Incubate at 25°C for 24 hours.
-
Observation: The solution may turn slightly opalescent, indicating the formation of large nanostructures.
-
-
Solvent Removal (Optional but Recommended for Biological Use):
-
Dialyze the solution against water (1 kDa MWCO) for 24 hours to remove residual HFIP.[1]
-
Protocol B: Co-Assembly (Surface Functionalization)
Pure R-FF can sometimes form fibrils rather than tubes due to charge repulsion.[1] Co-assembling with neutral FF creates nanotubes with a positive surface charge but higher structural stability.[1]
-
Prepare Stocks:
-
Mixing:
-
Mix Stock A and Stock B at a molar ratio of 9:1 (FF:RFF) .
-
-
Assembly:
-
Dilute the mixture into water as per Protocol A.
-
Result: The bulk of the nanotube is FF (structural), while RFF segregates to the surface, presenting Arginine moieties to the environment.[1]
-
Characterization & Validation
Trustworthiness in peptide nanotechnology requires verifying both morphology and secondary structure.[1]
| Technique | Purpose | Expected Result for Nanotubes |
| TEM / SEM | Morphology | Discrete tubes (not twisted fibrils), diameter 80–200 nm, lengths >1 |
| CD Spectroscopy | Secondary Structure | Positive peak ~195 nm, Negative peak ~218 nm (Beta-sheet rich).[1] |
| Thioflavin T (ThT) | Amyloid Assay | High fluorescence emission at 482 nm upon binding (validates ordered assembly).[1] |
| Zeta Potential | Surface Charge | +20 to +30 mV (confirms presence of Arginine on surface).[1] |
Critical Quality Control: CD Spectroscopy
Circular Dichroism (CD) is the "fingerprint" of your assembly.[1]
-
Protocol: Dilute assembled nanotubes to 0.1 mg/mL in water. Use a 1 mm pathlength quartz cuvette. Scan 190–260 nm.[1]
-
Validation: If you see a random coil signal (negative at 195 nm), the assembly failed (likely due to pH or concentration issues). You need a
-sheet signature.[1]
Functional Application: Drug Loading
Arg-Phe nanotubes are excellent candidates for drug delivery due to their hollow core and cationic surface (which binds to anionic cell membranes).[1]
Encapsulation Workflow
The following diagram outlines the process for encapsulating a hydrophobic drug (e.g., Doxorubicin) during the assembly phase.
Figure 2: "One-Pot" encapsulation strategy. The drug is trapped as the nanotubes crystallize around it.
Troubleshooting Loading Efficiency
-
Issue: Low encapsulation efficiency.[1]
-
Cause: Drug is too hydrophilic or sterically bulky.[1]
-
Fix: For hydrophilic drugs, do not use the HFIP method.[1] Instead, form nanotubes first, lyophilize them, and rehydrate them in a concentrated drug solution (Capillary filling).[1]
References
-
Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes.[2][3][4] Science, 300(5619), 625-627.[1][2][4] Link[1]
-
Laverty, G., et al. (2018). Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection.[1] Acta Biomaterialia, 77, 137-147.[1] Link
-
Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the diphenylalanine nanotube: From self-assembly to application.[1] Journal of Peptide Science, 20(7), 495-502.[1] Link[1]
-
Yan, X., et al. (2010). Self-assembly of peptide-based colloids.[1] Chemical Society Reviews, 39(6), 1877-1890.[1] Link
Sources
Arginylphenylalanine solubility enhancement techniques
Application Note: Solubility Enhancement Strategies for Arginylphenylalanine (Arg-Phe)
Abstract
This compound (Arg-Phe) acts as a critical dipeptide in pharmaceutical salt selection (e.g., insulin formulations), a bioactive analgesic metabolite, and a model for amphiphilic peptide behavior.[1] While the arginine residue confers basicity and hydrophilicity, the phenylalanine residue introduces significant hydrophobicity and π-π stacking potential, leading to concentration-dependent aggregation or precipitation in neutral-to-basic aqueous environments. This guide details three validated protocols to enhance Arg-Phe solubility: pH-Dependent Ionization Control , Supramolecular Complexation (Cyclodextrins) , and Hydrotropic Cosolvent Systems .[1]
Introduction & Mechanistic Analysis
The solubility of Arg-Phe is governed by a "tug-of-war" between the guanidinium group of Arginine (solubility promoter) and the benzyl side chain of Phenylalanine (aggregation promoter).
-
The Challenge: At physiological pH (7.4), Arg-Phe carries a net positive charge (+1), theoretically aiding solubility.[1] However, at high concentrations (>50 mM) required for stock solutions or therapeutic dosing, the hydrophobic effect of the phenylalanine ring can drive self-assembly into insoluble aggregates, particularly if high ionic strength screens the electrostatic repulsion.
-
The Solution: Strategies must either (A) maximize charge repulsion, (B) shield the hydrophobic phenylalanine moiety, or (C) disrupt solvent structure to favor solvation.[1]
Mechanistic Diagram: Solubility Equilibrium
Figure 1: Interplay of pH, hydrophobic stacking, and complexation agents on Arg-Phe solubility states.[1]
Protocol A: pH Modulation & Counter-Ion Selection
Principle: The isoelectric point (pI) of Arg-Phe is estimated to be basic (~9.5–10.5) due to the high pKa of the arginine side chain (~12.5) and the N-terminus (~9.0). Solubility is lowest near the pI. This protocol targets the pH 3.0–5.0 window to ensure a net charge of +1 to +2, maximizing electrostatic repulsion.[1]
Reagents:
-
0.1 M Acetic Acid (Buffer A)
-
0.1 M Hydrochloric Acid (Titrant)
-
Arg-Phe Lyophilized Powder
Step-by-Step Methodology:
-
Calculation: Determine target concentration (e.g., 100 mM). Calculate mass of Arg-Phe (MW ≈ 321.37 g/mol ).[2]
-
Solvent Preparation: Prepare 50 mM Acetate Buffer adjusted to pH 4.0.
-
Why Acetate? Acetate ions act as "soft" counter-ions compared to sulfates (which can induce salting-out/precipitation of guanidinium groups) [1].
-
-
Dissolution:
-
Add 80% of the calculated buffer volume to the vessel.
-
Slowly add Arg-Phe powder with constant magnetic stirring (300 RPM).
-
-
pH Monitoring:
-
The addition of Arg-Phe will raise the pH (due to the basic Arg group).
-
Critical Step: Actively titrate with 1 M HCl or Glacial Acetic Acid to maintain pH < 5.0 during addition. Do not allow pH to drift above 7.0.
-
-
Clarification: If haze persists, sonicate for 30 seconds at 40 kHz.
-
QC Check: Measure Absorbance at 257 nm (Phenylalanine peak). Compare against a standard curve to verify concentration.
Protocol B: Supramolecular Complexation (β-Cyclodextrin)
Principle: Phenylalanine is a known "guest" molecule for Beta-Cyclodextrin (β-CD).[3][4] The hydrophobic cavity of β-CD encapsulates the phenyl ring of Arg-Phe, shielding it from solvent and preventing π-π stacking aggregation, while the hydrophilic exterior of β-CD ensures water solubility [2, 3].
Reagents:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) – Preferred over native β-CD for higher solubility.
-
Phosphate Buffered Saline (PBS), pH 7.4[1]
Step-by-Step Methodology:
-
Molar Ratio Setup: Aim for a 1:1.2 molar ratio of Arg-Phe to HP-β-CD. The slight excess ensures complete sequestration of the hydrophobic moiety.
-
Vehicle Preparation: Dissolve HP-β-CD in PBS (pH 7.4) to create a 20% (w/v) stock solution. Ensure solution is crystal clear.
-
Peptide Addition: Add Arg-Phe powder to the HP-β-CD solution.
-
Equilibration (The "Shake-Flask" Method):
-
Incubate the mixture at 25°C with orbital shaking (200 RPM) for 4 hours.
-
Note: Complexation is not instantaneous; equilibrium is required for the phenyl ring to enter the torus.
-
-
Filtration: Filter through a 0.22 µm PVDF membrane to remove uncomplexed/aggregated peptide.
-
Validation:
-
Self-Validating Step: A shift in the UV spectrum or a change in retention time on HPLC (C18 column) confirms complex formation compared to free Arg-Phe.
-
Protocol C: Hydrotropic Cosolvent Screening
Principle: When pH adjustment is not possible (e.g., fixed physiological assay conditions), hydrotropes or water-miscible organic solvents disrupt the water structure around the hydrophobic Phe residue.[1]
Reagents:
-
DMSO (Dimethyl sulfoxide) – Grade: Cell Culture/HPLC
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Arg-Phe in 100% DMSO to a concentration 10x higher than the final target.
-
Solubility Limit: Arg-Phe is highly soluble in DMSO (>200 mg/mL).
-
-
Sequential Dilution (The "Crash" Test):
-
Place the aqueous buffer (e.g., PBS) in a beaker with rapid stirring.[1]
-
Dropwise Addition: Add the DMSO-Peptide stock dropwise to the vortex of the aqueous buffer.
-
Constraint: Keep final DMSO concentration < 5% (v/v) to avoid biological toxicity or protein denaturation in downstream applications.
-
-
Visual Inspection: Observe for "Schlieren" lines or immediate turbidity. If turbidity occurs, the concentration exceeds the solubility limit in 5% DMSO.[1]
Comparative Data: Solubility Limits (Estimated)
| Solvent System | pH Condition | Est. Max Solubility | Stability |
| Water (Control) | pH 7.0 | ~10-20 mM | Low (Aggregates over time) |
| Acetate Buffer | pH 4.5 | >100 mM | High (Charge stabilized) |
| PBS + 20% HP-β-CD | pH 7.4 | ~50-80 mM | Very High (Steric stabilization) |
| 5% DMSO/Water | pH 7.4 | ~30-40 mM | Moderate |
Troubleshooting & Quality Control
-
Issue: Gelation.
-
Cause: High concentration Arg-Phe can form hydrogels via fibril formation.
-
Fix: Increase ionic strength slightly (add 50 mM NaCl) to screen interactions, or switch to Protocol B (Cyclodextrin).
-
-
Issue: "Salting Out".
-
Cause: Using Sulfate or Phosphate ions at high concentrations with the Guanidinium group.
-
Fix: Switch to Chloride or Acetate salts.
-
References
-
Maity, H. (2009).[1] Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20).[5][6] Current Pharmaceutical Biotechnology, 10(7), 609-625.[1] Link
-
Kerdpol, K., et al. (2002).[1] An Inclusion Complex of β-Cyclodextrin-L-Phenylalanine: 1H NMR and Molecular Docking Studies. ScienceAsia, 28, 263-268.[1] Link
-
Creative Peptides. (2023). Guidelines for Peptide Dissolving and Solubility Enhancement. Link
-
Held, C., et al. (2021).[1] Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23, 10852-10863.[1][7] Link
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. dro.deakin.edu.au [dro.deakin.edu.au]
- 5. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC Method for the Quantification of the Dipeptide Arg-Phe
Introduction
The dipeptide Arginyl-Phenylalanine (Arg-Phe) is a significant molecule in various fields of biochemical and pharmaceutical research. Its unique composition, combining a highly basic amino acid (Arginine) with an aromatic one (Phenylalanine), presents interesting possibilities for peptide-based drug design and physiological studies. Accurate and reliable quantification of Arg-Phe is paramount for in-vitro and in-vivo characterization, stability studies, and quality control of peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity.[1] This application note provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the detection and quantification of Arg-Phe.
The inherent challenge in analyzing a small, polar dipeptide like Arg-Phe lies in achieving adequate retention on a hydrophobic stationary phase while maintaining good peak shape. This guide will detail a systematic approach to method development, from the initial selection of chromatographic conditions to full method validation according to the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of Arg-Phe
A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.
-
Arginine (Arg): A highly basic amino acid with a guanidinium side chain (pKa ≈ 12.5). This imparts a positive charge at acidic and neutral pH, leading to its hydrophilic nature.[3]
-
Phenylalanine (Phe): An aromatic amino acid with a hydrophobic benzyl side chain. This residue provides a chromophore for UV detection.[4] The aromatic ring allows for π-π interactions with certain stationary phases.[5]
-
Arg-Phe Dipeptide: The combination of a strongly basic and a hydrophobic residue results in an amphipathic molecule. The overall charge and hydrophobicity will be highly dependent on the mobile phase pH.[6] The presence of the Phenylalanine residue allows for UV detection in the 250-290 nm range, in addition to the general peptide bond absorbance at lower wavelengths (210-220 nm).[7][8]
HPLC Method Development Strategy
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.[9] Reversed-phase HPLC is the most common and powerful technique for peptide analysis.[10][11]
Caption: Workflow for HPLC method development for Arg-Phe analysis.
Column Selection
For peptide separations, C18 (octadecylsilane) columns are the most common starting point due to their hydrophobicity, which allows for the retention of a wide range of peptides.[5]
-
Stationary Phase: A C18 bonded silica phase is recommended.
-
Particle Size: 3 to 5 µm particles provide a good balance between efficiency and backpressure.
-
Pore Size: A pore size of 100 to 150 Å is suitable for small peptides like Arg-Phe, ensuring access to the stationary phase surface.
-
Column Dimensions: A 4.6 x 150 mm column is a standard dimension for analytical HPLC.
Mobile Phase Selection
The mobile phase composition is a critical factor in controlling the retention and selectivity of the separation.[12]
-
Aqueous Phase (Mobile Phase A): Deionized water with an acidic modifier.
-
Organic Phase (Mobile Phase B): Acetonitrile (ACN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used ion-pairing agent in peptide RP-HPLC.[13][14] TFA serves two primary purposes:
-
pH Control: It maintains a low pH (around 2), which protonates the carboxylic acid groups of the peptide and any free silanols on the silica backbone, reducing secondary interactions and improving peak shape.
-
Ion Pairing: TFA forms an ion pair with the positively charged arginine residue, increasing the overall hydrophobicity of the dipeptide and enhancing its retention on the C18 stationary phase.[15]
-
Detection Wavelength
The choice of detection wavelength is crucial for achieving optimal sensitivity.
-
Low UV (210-220 nm): The peptide bond exhibits strong absorbance in this region, providing a universal detection wavelength for peptides.[7]
-
Aromatic Absorbance (250-290 nm): The phenylalanine residue has a characteristic absorbance maximum around 257 nm.[4][16] Monitoring at this wavelength can offer greater selectivity if interfering compounds do not contain aromatic residues. A diode array detector (DAD) is beneficial for acquiring the full UV spectrum and confirming peak identity.[5]
Experimental Protocol
Materials and Reagents
-
Arg-Phe dipeptide standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector.
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Mobile Phase A.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Arg-Phe standard and dissolve it in 10.0 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-12 min: 5-30% B; 12-13 min: 30-95% B; 13-15 min: 95% B; 15-16 min: 95-5% B; 16-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm and 257 nm |
Rationale for the Gradient Program: A shallow gradient is often necessary for good resolution of peptides.[12] The initial isocratic hold at low organic strength allows for the focusing of the analyte at the head of the column. The linear gradient from 5% to 30% B is the primary separation step. The subsequent rapid increase to 95% B is to wash out any strongly retained components, followed by re-equilibration at the initial conditions.
Method Validation
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[17] The validation should be performed according to the ICH Q2(R1) guidelines.[18][19]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Peak Purity Analysis: Using a DAD to check the peak purity of the Arg-Phe peak.
-
Forced Degradation Studies: Subjecting the Arg-Phe sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the main peak is well-resolved from any degradants.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[5]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure: Spike a blank matrix with known concentrations of Arg-Phe at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[5]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC method for the analysis of the dipeptide Arg-Phe. By following the outlined steps, researchers, scientists, and drug development professionals can establish a reliable and robust method for the accurate quantification of Arg-Phe in various sample matrices. The principles and strategies discussed herein can also be adapted for the analysis of other small peptides.
References
- YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
- Mant CT, et al. HPLC Analysis and Purification of Peptides. Methods Mol Biol. 2007;386:3-57.
- Biovera. HPLC Analysis Methods for Peptide Characterization. 2024.
- Wang L. Peptide analysis using reverse phase liquid chromatography. Separation Science.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024.
- LCGC International. The Basics of HPLC Peptide Analysis. 2019.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Interchim. Peptides purification development in Reverse Phase.
- SIELC Technologies. UV-Vis Spectrum of Phenylalanine.
- ResearchGate. (A) Simulated UV Absorption Spectra of a model peptide containing...
- Biotage. How to choose an ion pairing agent to improve your peptide purification. 2023.
- European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- MDPI. Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study. 2020.
- Sigma-Aldrich. Amino Acids Reference Chart.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022.
- PubMed. Reversed-phase isolation of peptides. 2003.
- Pharmaguideline. Steps for HPLC Method Validation. 2024.
- PubMed Central. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability. 2023.
- Waters. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
Sources
- 1. hplc.eu [hplc.eu]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. Amino Acids Reference Chart [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. biovera.com.au [biovera.com.au]
- 6. The Balance between Hydrophobicity/Aromaticity and Positively Charged Residues May Influence the Cell Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ymcamerica.com [ymcamerica.com]
- 10. Peptides purification development in Reverse Phase [blog.interchim.com]
- 11. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. sepscience.com [sepscience.com]
- 14. waters.com [waters.com]
- 15. biotage.com [biotage.com]
- 16. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Enzymatic Synthesis of Arginine-Phenylalanine Dipeptides: A Practical Guide to Biocatalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the enzymatic synthesis of the arginine-phenylalanine (Arg-Phe) dipeptide, a molecule of interest for its potential physiological activities, including vasodilation.[1][2] We move beyond traditional, often harsh, chemical synthesis methods to explore a chemoenzymatic approach that leverages the stereoselectivity and mild reaction conditions of protease catalysis.[3][4] By employing proteases such as thermolysin or papain, we can drive the equilibrium of the enzymatic reaction toward synthesis rather than hydrolysis. This guide details the underlying principles, provides step-by-step protocols for synthesis and characterization, and offers insights into process optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery and peptide chemistry.
Introduction: The Case for Enzymatic Synthesis
Dipeptides are fundamental building blocks in numerous biological processes and serve as valuable lead compounds in pharmaceutical development. The Arg-Phe dipeptide, specifically, has been noted for its potential vasorelaxant properties, making it a target of interest for cardiovascular research.[1][2]
Traditionally, peptide synthesis has been the domain of chemical methods like Solid-Phase Peptide Synthesis (SPPS).[5][6] While powerful, these techniques often require complex protection-deprotection steps, utilize harsh chemical reagents, and can generate significant waste.[3] Enzymatic peptide synthesis presents a compelling "green chemistry" alternative. Proteases, enzymes that naturally hydrolyze peptide bonds, can be ingeniously repurposed to form these bonds under specific, controlled conditions.[7]
The primary advantages of this biocatalytic approach include:
-
Stereospecificity: Enzymes act exclusively on L- or D-amino acids, eliminating the risk of racemization and ensuring a stereochemically pure product.
-
Mild Reaction Conditions: Reactions are typically conducted in aqueous buffer systems at or near neutral pH and moderate temperatures, preserving sensitive functional groups.[4]
-
Reduced Side Reactions: The high specificity of enzymes minimizes the need for extensive side-chain protection, simplifying the overall process.[8]
-
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and the reduction in hazardous solvents align with green chemistry principles.[4]
The central challenge in enzymatic synthesis is overcoming the natural hydrolytic tendency of proteases.[9] This guide will demonstrate how to shift the thermodynamic equilibrium toward peptide bond formation through strategic selection of substrates, reaction media, and process parameters.
Principle of the Method: Kinetically Controlled Synthesis
The enzymatic formation of a peptide bond can be described by the mechanism shown below. The process involves two key steps: (1) the formation of a covalent acyl-enzyme intermediate from the acyl donor (the N-protected arginine), and (2) the aminolysis of this intermediate by the nucleophile (the phenylalanine ester), which releases the dipeptide product.
In a kinetically controlled synthesis , the acyl donor is an activated ester (e.g., an amino acid ester or amide). The rate of peptide bond formation (aminolysis) must be significantly faster than the rate of hydrolysis of the acyl-enzyme intermediate. This is achieved by:
-
Using Protected Substrates: The N-terminus of the acyl donor (Arginine) is protected with a group like Carbobenzoxy (Z) to prevent self-polymerization. The C-terminus of the nucleophile (Phenylalanine) is esterified (e.g., methyl ester, -OMe) to increase its nucleophilicity and prevent it from acting as an acyl donor.
-
High Nucleophile Concentration: A high concentration of the amine component (Phe-OMe) favors the aminolysis reaction over hydrolysis.
-
Controlling Water Content: While the reaction occurs in an aqueous buffer, the addition of water-miscible organic solvents can reduce the water activity, thereby disfavoring hydrolysis.[3]
-
Optimizing pH: The pH is maintained in a range (typically 7-9) that ensures the enzyme is active and the amino group of the nucleophile is deprotonated and thus, reactive.[10]
Experimental Workflow Overview
The overall process, from initial setup to final analysis, follows a logical sequence. This workflow ensures that all components are prepared correctly, the reaction is monitored effectively, and the final product is validated.
Materials and Equipment
Reagents
-
N-α-Carbobenzoxy-L-arginine (Z-Arg)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus rokko, EC 3.4.24.27) or Papain (from Carica papaya, EC 3.4.22.2)
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1 M
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Calcium Chloride (CaCl₂) (for Thermolysin stabilization)
Equipment
-
Analytical balance
-
pH meter
-
Thermostatic orbital shaker
-
Vortex mixer
-
Microcentrifuge
-
HPLC system with UV detector (e.g., C18 column)[11]
-
LC-MS system for mass verification[12]
-
Syringe filters (0.22 µm)
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Causality Note: All solutions should be prepared fresh. The stability of amino acid derivatives in solution can be limited. The buffer pH is critical for enzyme activity and substrate ionization state.
-
Reaction Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):
-
Dissolve 1.21 g of Tris base in 80 mL of ultrapure water.
-
Add 0.147 g of CaCl₂ and stir until dissolved.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 100 mL with ultrapure water.
-
-
Z-Arg Stock Solution (100 mM):
-
Dissolve 308.3 mg of Z-Arg in 10 mL of the Reaction Buffer. Gentle warming may be required.
-
-
H-Phe-OMe Stock Solution (200 mM):
-
Dissolve 431.3 mg of H-Phe-OMe·HCl in 10 mL of the Reaction Buffer. The buffer will neutralize the hydrochloride.
-
-
Thermolysin Stock Solution (10 mg/mL):
-
Dissolve 10 mg of Thermolysin in 1 mL of the Reaction Buffer. Keep on ice and use immediately.
-
Protocol 2: Enzymatic Synthesis Reaction
Causality Note: A higher concentration of the nucleophile (Phe-OMe) is used to drive the kinetically controlled reaction towards synthesis. The temperature is set to the optimum for thermolysin activity.
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
500 µL of 100 mM Z-Arg stock solution (Final concentration: 50 mM)
-
500 µL of 200 mM H-Phe-OMe stock solution (Final concentration: 100 mM)
-
-
Vortex the mixture gently. Pre-incubate the tube at 40°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 10 mg/mL Thermolysin stock solution (Final concentration: 0.2 mg/mL).
-
Incubate the reaction at 40°C in an orbital shaker set to 250 rpm.
-
Take aliquots (e.g., 20 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) for analysis. To quench the reaction for each aliquot, add it to 180 µL of 1% TFA in 50% ACN. Centrifuge at 14,000 rpm for 10 min to precipitate the enzyme before HPLC analysis.
Protocol 3: Product Analysis by HPLC and LC-MS
Causality Note: Reverse-phase HPLC separates molecules based on hydrophobicity. The dipeptide product will be more hydrophobic than the individual amino acid substrates and thus will have a longer retention time. LC-MS provides definitive confirmation of the product's identity by matching its molecular weight to the theoretical mass.[12][13]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: 5% to 65% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the Z-group) and 220 nm (for the peptide bond).
-
Injection Volume: 10 µL of the quenched and centrifuged sample.
-
-
LC-MS Analysis:
-
Use similar LC conditions as above.
-
Divert the flow to an ESI-MS detector operating in positive ion mode.
-
Scan for the expected mass-to-charge ratio (m/z) of the product.
-
Expected Results and Data Presentation
The progress of the reaction can be tracked by observing the decrease in the Z-Arg peak area and the increase in the Z-Arg-Phe-OMe product peak area over time.
Table 1: Representative HPLC and MS Data
| Compound | Expected Retention Time (min) | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| H-Phe-OMe | ~4.5 | 180.1 | 180.1 |
| Z-Arg | ~8.2 | 309.2 | 309.2 |
| Z-Arg-Phe-OMe | ~15.6 | 470.2 | 470.2 |
Yield Calculation: The yield can be estimated from the HPLC chromatogram at the reaction endpoint by comparing the peak area of the product to the initial peak area of the limiting reactant (Z-Arg).
Yield (%) = (AreaProduct / (AreaProduct + AreaRemaining Z-Arg)) x 100
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive enzyme. 2. Incorrect pH of the buffer. 3. Substrate degradation. | 1. Use a fresh batch of enzyme; ensure proper storage. 2. Remake the buffer and verify the pH. 3. Prepare substrate solutions immediately before use. |
| Multiple Product Peaks | 1. Hydrolysis of the product. 2. Presence of impurities in substrates. | 1. Optimize reaction time; stop the reaction earlier. 2. Check the purity of starting materials. |
| Enzyme Precipitation | 1. High concentration of organic solvent. 2. Incorrect buffer composition. | 1. Reduce the percentage of any co-solvents. 2. Ensure the presence of stabilizing ions like Ca²⁺ for thermolysin. |
Conclusion
This application note outlines a reliable and reproducible method for the enzymatic synthesis of the Z-Arg-Phe-OMe dipeptide using a kinetically controlled approach. By carefully controlling reaction parameters such as pH, substrate concentrations, and temperature, proteases can be effectively utilized as catalysts for peptide bond formation. This green chemistry approach offers significant advantages in terms of stereochemical purity and process simplicity over traditional chemical methods, providing a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic synthesis of new antimicrobial peptides for food purposes. [Link]
-
Semantic Scholar. Thermolysin-catalyzed peptide bond synthesis. [Link]
-
PubChem. L-Arginyl-L-phenylalanine. [Link]
-
PNAS. Thermolysin-catalyzed peptide bond synthesis. [Link]
-
Wikipedia. Amino acid. [Link]
-
KEGG PATHWAY Database. [Link]
-
MDPI. Foliar Application of Protein Hydrolysates Promotes Growth and Affects Leaf Ionome in Olive. [Link]
-
Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]
-
ResearchGate. Protease-catalysed synthesis/hydrolysis of dipeptides in solution and on resin. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
NIH National Library of Medicine. Recent Advances in Chemoenzymatic Peptide Syntheses. [Link]
-
NIH National Library of Medicine. Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. [Link]
-
ResearchGate. Papain Catalyzed Synthesis of Protected Amino Acid Amides. [Link]
-
NIH National Library of Medicine. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]
-
ACS Publications. Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. [Link]
-
ResearchGate. Peptide synthesis: Chemical or enzymatic. [Link]
-
RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
NIH National Library of Medicine. Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. [Link]
-
GenScript. Peptide Design Strategy: Basics, Optimization, and Application. [Link]
-
Taylor & Francis Online. Papain-Catalyzed Peptide Synthesis and Oligomerization of Amino Acid Amides in Organic Solvents. [Link]
-
ResearchGate. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]
-
YouTube. Protease Mechanisms. [Link]
-
ACS Publications. Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. [Link]
-
LCGC International. Basics of HPLC Peptide Analysis. [Link]
-
CCS Chemistry. Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. [Link]
-
Khan Academy. Peptide bonds: Formation and cleavage. [Link]
-
Jordi Labs. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
ACS Publications. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. [Link]
Sources
- 1. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 6. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pepdoopeptides.com [pepdoopeptides.com]
Engineering Antimicrobial Architectures: The Arg-Phe (RF) Dipeptide Motif as a Functional Precursor
Executive Summary
The arginine-phenylalanine (Arg-Phe or RF) motif represents a "minimalist binary code" for antimicrobial design. By coupling the guanidinium cation of arginine (membrane recruitment) with the aromatic hydrophobicity of phenylalanine (membrane partitioning/self-assembly), researchers can generate supramolecular architectures—ranging from hydrogels to nanospheres—that rival complex antimicrobial peptides (AMPs).
This guide details the use of Arg-Phe as a precursor for synthesizing self-assembling antimicrobial hydrogels and cationic peptide surfactants . Unlike traditional small-molecule antibiotics, these RF-based assemblies function via membrane disruption, reducing the likelihood of resistance development.
Part 1: The Arg-Phe Mechanistic Paradigm
The "Charge-Clamp" & "Stacking" Hypothesis
The efficacy of Arg-Phe derivatives stems from two synergistic molecular behaviors:
-
Cationic-π Interactions (Recruitment): The Arg guanidinium group (
) maintains a positive charge at physiological pH, facilitating electrostatic attraction to anionic bacterial membranes (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive). -
-
Stacking (Assembly): The Phe benzyl side chains drive thermodynamic self-assembly via T-shaped or parallel stacking. This transforms soluble monomers into stable, multivalent nanofibers or micelles that locally concentrate the cationic charge, overwhelming the bacterial membrane zeta potential.
Visualization: Mechanism of Action
The following diagram illustrates the transition from soluble precursor to active antimicrobial network.
Caption: The Arg-Phe precursor undergoes triggered self-assembly to form cationic nanostructures that recruit to and disrupt bacterial membranes.
Part 2: Application - Ultrashort Self-Assembling Hydrogels (Fmoc-RFF)
Target Application: Topical antimicrobial wound dressings or implant coatings.[1] Key Precursor: Fmoc-Arg-Phe-Phe (Fmoc-RFF).[2][3]
Rationale
While Fmoc-Phe-Phe (Fmoc-FF) is a classic gelator, it lacks intrinsic antimicrobial potency. Incorporating Arginine (Fmoc-RFF) confers bactericidal activity while maintaining the gelation properties driven by the Fmoc and Phe-Phe stacking.[2][3]
Protocol: Synthesis of Fmoc-RFF Hydrogels
Note: This protocol utilizes a solvent-switch method to trigger instantaneous gelation.
Materials:
-
Fmoc-Arg-Phe-Phe (Custom synthesis or commercial peptide supplier).
-
Dimethyl Sulfoxide (DMSO), anhydrous.
-
Sterile Deionized Water (DI H2O).
-
Rheometer (optional for characterization).
Step-by-Step Methodology:
-
Precursor Preparation:
-
Weigh 10 mg of Fmoc-RFF lyophilized powder.
-
Dissolve in 350 µL of DMSO. Vortex vigorously until a clear, homogeneous solution is obtained.
-
Critical Step: Ensure complete dissolution. Any undissolved aggregates will act as nucleation defects, weakening the final gel matrix.
-
-
Gelation Trigger (Solvent Switch):
-
Slowly add 650 µL of sterile DI H2O to the DMSO solution.
-
Do not vortex. Instead, gently pipette up and down 2-3 times to mix.
-
Leave the mixture undisturbed at room temperature (
).
-
-
Maturation:
-
Gelation should be visible within 15–30 minutes (opaque/translucent solid).
-
Allow the gel to mature for 2 hours to maximize
-sheet fibril formation.
-
-
Washing (Optional for Toxicity reduction):
-
If DMSO cytotoxicity is a concern for mammalian cells, overlay the gel with excess DI H2O for 24 hours, changing the supernatant every 6 hours to diffuse out DMSO while retaining the peptide network.
-
Data Validation: Antimicrobial Efficacy (MIC)
Expected performance metrics for RFF gels compared to controls.
| Material | Conc. (w/v) | Target Organism | Inhibition Efficiency (6h) | Stability (Proteolytic) |
| Fmoc-RFF Gel | 2.0% | S. aureus | > 90% | High (32% deg.[2] @ 72h) |
| Fmoc-RFF Gel | 2.0% | E. coli | > 90% | High |
| Fmoc-FF Gel | 2.0% | S. aureus | < 20% | Low |
| Control (PBS) | N/A | S. aureus | 0% | N/A |
Part 3: Application - Arg-Phe Cationic Surfactants[4]
Target Application: Surface disinfectants or soluble antimicrobial additives. Key Precursor: Arginine-Phenylalanine dipeptide (unprotected or acylated).
Synthesis Workflow (Solid-Phase)
For researchers requiring specific sequences (e.g., alternating
Caption: SPPS workflow for generating Arg-Phe oligomers. Note the specific cleavage cocktail required to remove the Pbf protecting group from Arginine.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol validates the biological activity of the synthesized Arg-Phe precursors.
-
Inoculum Preparation:
-
Culture bacteria (E. coli ATCC 25922 / S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase (
). -
Dilute to
CFU/mL.
-
-
Plate Setup:
-
Use a 96-well polypropylene plate (low binding).
-
Add 50 µL of Arg-Phe peptide solution (serial dilutions from 512 µg/mL to 1 µg/mL) to columns 1-10.
-
Controls:
-
Column 11: Growth Control (Bacteria + Media + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
-
Incubation:
-
Add 50 µL of bacterial inoculum to wells 1-11.
-
Incubate at
for 18–24 hours.
-
-
Readout:
-
Visual: Identify the lowest concentration with no visible turbidity.
-
Quantitative: Measure absorbance at 600 nm. MIC is defined as
inhibition of growth.
-
Part 4: Safety & Toxicity Profiling (Hemolysis Assay)
Trustworthiness Check: An antimicrobial agent is useless if it lyses human cells. The hemolytic activity of Arg-Phe constructs must be determined using human red blood cells (hRBCs).
Protocol:
-
RBC Preparation: Wash fresh hRBCs 3x with PBS. Resuspend to 4% v/v.
-
Exposure: Mix 100 µL RBC suspension with 100 µL Arg-Phe solution (at 2x MIC and 4x MIC).
-
Controls:
-
Negative (0% lysis): PBS.
-
Positive (100% lysis): 1% Triton X-100.
-
-
Incubation: 1 hour at
. -
Measurement: Centrifuge (1000g, 5 min). Transfer supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Acceptance Criteria: hemolysis at MIC is generally considered safe for topical applications.
References
-
Chauhan, N., & Singh, Y. (2020).[1] Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities.[1][2][3] ACS Biomaterials Science & Engineering, 6(10), 5507–5518.[1] [Link]
-
Liberato, M. S., et al. (2013).[4] Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method.[4] The Journal of Physical Chemistry B, 117(3), 733-740.[4] [Link]
-
Pinazo, A., et al. (2016). Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. Colloids and Surfaces B: Biointerfaces, 141, 353-362. [Link]
-
Yeaman, M. R., & Yount, N. Y. (2003).[5] Mechanisms of antimicrobial peptide action and resistance. Pharmacological Reviews, 55(1), 27-55. [Link]
Sources
- 1. Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00839K [pubs.rsc.org]
- 2. Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides [frontiersin.org]
Arg-Phe conjugation methods for nanoparticle functionalization
Application Note: Arg-Phe (RF) Conjugation Strategies for Nanoparticle Functionalization
Strategic Overview: The Arg-Phe Advantage
The Arginine-Phenylalanine (Arg-Phe or RF) motif represents a unique class of peptide functionalization due to its strict amphiphilicity. Unlike complex targeting ligands, the RF dipeptide (and its oligomers like
-
Arginine (R): Provides a guanidinium group (
), conferring a net positive charge at physiological pH. This drives electrostatic attraction to anionic cell membranes and facilitates the "proton sponge" effect for endosomal escape. -
Phenylalanine (F): Provides an aromatic benzyl side chain. This enables
stacking interactions, driving self-assembly on NP surfaces and facilitating insertion into the hydrophobic lipid bilayer of cells.
Application Scope: This guide covers two primary methodologies:
-
Covalent Conjugation (EDC/NHS): For permanent attachment to Carboxyl-NPs (Gold, Silica, PLGA).
-
Supramolecular Assembly: Leveraging the self-assembling nature of RF oligomers to coat NPs.
Method A: Covalent Conjugation (EDC/NHS Chemistry)[1]
This is the industry "Gold Standard" for attaching the N-terminus of the Arg-Phe peptide to carboxylated nanoparticles.
Mechanism of Reaction
The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate surface carboxyl groups, forming an unstable O-acylisourea intermediate.[1] N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes this into an amine-reactive NHS-ester, which then reacts with the primary amine (N-terminus) of the Arg-Phe peptide to form a stable amide bond.
Visual Workflow (Graphviz)
Figure 1: Step-by-step reaction pathway for EDC/NHS covalent coupling of Arg-Phe to Carboxyl-NPs.
Detailed Protocol
Materials Required:
-
Carboxylated Nanoparticles (e.g., AuNPs-COOH, 1 OD).
-
Arg-Phe Dipeptide (or
oligomer). -
EDC (Thermo Fisher #22980 or equivalent).[2]
-
Sulfo-NHS (Sigma #56485).
-
Activation Buffer: 50 mM MES, pH 5.5 (Crucial: EDC is most active here).
-
Coupling Buffer: 1X PBS, pH 7.4 (Crucial: Amine reactivity peaks here).
-
Quenching: 1M Glycine or Hydroxylamine.
Step-by-Step Procedure:
-
Particle Preparation:
-
Wash 1 mL of Carboxyl-NPs (approx 1 mg/mL) into Activation Buffer (MES pH 5.5) using centrifugation (e.g., 12,000 x g for 15 min) or dialysis. Reason: Removes interfering salts and sets pH for EDC.
-
-
Activation (The "Zero-Length" Step):
-
Add EDC to a final concentration of 2 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5 mM.
-
Incubate for 15-20 minutes at room temperature with gentle mixing.
-
Critical Note: Do not exceed 20 minutes; the active ester will hydrolyze.
-
-
Buffer Exchange (Rapid):
-
Centrifuge particles to pellet.[1] Remove supernatant (contains unreacted EDC).
-
Resuspend pellet immediately in Coupling Buffer (PBS pH 7.4).
-
Why? The reaction with the peptide amine requires pH > 7.0 to ensure the amine is deprotonated (nucleophilic).
-
-
Peptide Conjugation:
-
Quenching & Purification:
-
Add Glycine (final 10 mM) to quench remaining active esters (15 min).
-
Purify via centrifugation (3 rounds) or dialysis (MWCO 2 kDa) to remove free peptide.
-
Resuspend in storage buffer (PBS or Water).
-
Method B: Physical Assembly (Sono-Assembly)
For Arg-Phe oligomers (e.g.,
Protocol:
-
Dissolve
peptide in water (1-2 mg/mL). -
Mix with hydrophobic nanoparticles (if coating) or use pure peptide solution.
-
Ultrasonication: Apply high-frequency ultrasound (40 kHz) for 10-20 minutes.
-
Mechanism: Acoustic cavitation provides the energy to overcome the kinetic barrier, forcing the Phenylalanine motifs to stack into ordered
-sheets, encapsulating the NP or forming a shell.
Quality Control & Validation
Trust but verify. Use the following metrics to confirm functionalization.
| Metric | Technique | Expected Result (Success) | Explanation |
| Surface Charge | Zeta Potential | Shift Positive (e.g., -30mV | The Guanidinium group on Arginine is cationic. Replacing/masking COOH with Arg-Phe must increase the charge. |
| Size | DLS | Increase ~2-4 nm | Corresponds to the hydrodynamic shell of the dipeptide/oligomer layer. |
| Peptide Load | BCA Assay (Indirect) | Quantifiable in Supernatant | Warning: EDC interferes with BCA. Measure the unbound peptide in the wash supernatant (Step 5) and subtract from total input. |
| Bonding | FTIR | Amide I & II bands | Appearance of peaks at 1650 |
Mechanism of Action: Cellular Interaction
Understanding why you are doing this helps in experimental design. The Arg-Phe conjugate acts as a "Trojan Horse."
Cellular Pathway Diagram (Graphviz)
Figure 2: Mechanism of cellular uptake and endosomal escape facilitated by Arg-Phe functionalization.[6]
References
-
Hermanson, G. T. (2013).[5] Bioconjugate Techniques. Academic Press. (The definitive source for EDC/NHS chemistry protocols).
-
Gazit, E. (2007). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32-35. (Foundational work on Phenylalanine self-assembly).
-
Mishra, A., et al. (2020). Sono-Assembly of the [Arg-Phe]4 Octapeptide into Biofunctional Nanoparticles. ACS Omega. (Specific protocol for RF assembly).
-
Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. (Standard manufacturer protocol for carboxyl-amine coupling).
-
Bartczak, D., & Kanaras, A. G. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sono-Assembly of the [Arg-Phe]4 Octapeptide into Biofunctional Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly of Arg-Phe nanostructures via the solid-vapor phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Arginylphenylalanine (Arg-Phe)
Executive Summary
Arginylphenylalanine (Arg-Phe) is a bioactive dipeptide frequently utilized in taste modulation research (salt enhancement) and analgesic drug development (dynorphin fragments). While structurally robust compared to longer polypeptides, Arg-Phe exhibits a "U-shaped" stability profile. Its integrity is compromised by two distinct mechanisms at opposing pH extremes: Diketopiperazine (DKP) cyclization in neutral-to-basic conditions and peptide bond hydrolysis in highly acidic environments.
This guide provides a self-validating troubleshooting framework to ensure experimental reproducibility.
Module 1: Chemical Stability & Degradation Mechanisms
The "Hidden" Threat: Diketopiperazine (DKP) Formation
The most common user error with Arg-Phe is assuming stability at "physiological pH" (pH 7.4). For dipeptides, this is often a zone of instability.
-
Mechanism: At pH levels approaching the pKa of the N-terminal amine (~8.0), the amine deprotonates (
). This nucleophilic amine attacks the carbonyl carbon of the peptide bond, resulting in intramolecular cyclization. -
Result: Formation of Cyclo(Arg-Phe), a cyclic dipeptide, and the release of water. This is often irreversible under mild conditions.
-
Risk Zone: pH 6.5 – 9.0.
-
Detection: Appearance of a new, later-eluting peak in Reverse-Phase HPLC (due to loss of zwitterionic charges, the cyclic form is more hydrophobic).
Acid/Base Hydrolysis
-
Acidic (pH < 2.0): The peptide bond cleaves, yielding free Arginine and Phenylalanine. This reaction is slow at room temperature but accelerates significantly with heat.
-
Basic (pH > 10.0): Rapid hydrolysis and potential racemization of the Phenylalanine residue (L-Phe
D-Phe).
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic fate of Arg-Phe across the pH spectrum.
Figure 1: Reaction pathways for Arg-Phe. Note that DKP formation is the dominant pathway at neutral pH, while hydrolysis dominates at extremes.
Module 2: Stability Data Matrix
The following table synthesizes stability data for Arg-Phe in aqueous solution at 25°C.
| pH Range | Dominant Species | Primary Degradation Risk | Estimated T90 (Time to 90% Potency) | Storage Recommendation |
| < 3.0 | Cationic (+2) | Hydrolysis (Slow) | > 2 years | Recommended (Lyophilized or frozen) |
| 3.0 – 6.0 | Cationic (+1) | Minimal | 6 – 12 months | Acceptable for short-term liquid storage |
| 6.0 – 8.0 | Zwitterionic | DKP Formation | Days to Weeks | Avoid liquid storage; Prepare fresh |
| > 9.0 | Anionic | Racemization / Hydrolysis | Hours | Do not store |
Module 3: Troubleshooting Guide (Q&A)
Scenario A: Sample Purity & HPLC Artifacts
Q: I dissolved Arg-Phe in PBS (pH 7.4) and stored it at 4°C. After 3 days, my HPLC shows a split peak. Is the peptide degrading? A: Yes. You are likely observing Diketopiperazine (DKP) formation .
-
The Science: At pH 7.4, the N-terminal amine of Arginine is partially unprotonated, allowing it to attack the peptide bond carbonyl. The new peak is likely Cyclo(Arg-Phe). Because the cyclic form loses its charged termini (leaving only the Arg side chain charge), it becomes more hydrophobic and elutes later on a C18 column.
-
Corrective Action:
-
Acidify: Adjust stock solutions to pH 3–5 using dilute Acetic Acid or HCl.
-
Freeze: If neutral pH is required for the assay, freeze aliquots at -20°C or -80°C immediately. Never store liquid stocks at neutral pH.
-
Scenario B: Solubility Issues
Q: My Arg-Phe powder is not dissolving in water. I thought Arginine made it soluble? A: Arg-Phe should be highly soluble due to the guanidinium group on Arginine. If it is not dissolving, check the counter-ion and salt concentration .
-
The Science: Commercial peptides are often supplied as TFA or HCl salts.
-
Salting Out: If you are dissolving a high concentration (>10 mM) into a high-salt buffer (like 10x PBS), the "common ion effect" or general ionic strength can force precipitation.
-
Isoelectric Point (pI): The pI of Arg-Phe is roughly 10-11. At pH 7, it carries a net positive charge, which aids solubility. Precipitation is rarely due to pI issues unless the pH is extremely high (>10).
-
-
Corrective Action:
-
Dissolve the peptide in pure water or low-salt buffer first.
-
Sonicate for 30 seconds.
-
Add concentrated buffer stock to the peptide solution, rather than adding peptide powder to the buffer.
-
Scenario C: Mass Spectrometry Discrepancies
Q: My LC-MS shows a mass of [M-18+H]+ instead of [M+H]+. What happened? A: This confirms cyclization .
-
The Science: The formation of a peptide bond (or cyclic bond) releases a water molecule (Mass 18). If your parent mass is
, and you detect , your linear dipeptide has cyclized into a DKP. -
Corrective Action: This is irreversible in the sample. You must prepare a fresh standard. Ensure your LC-MS mobile phases are acidic (0.1% Formic Acid) to suppress cyclization during the run.
Module 4: Validated Workflows
Workflow 1: Preparation of Stable Stock Solutions
Do not follow generic "dissolve in PBS" protocols. Use this verified method for Arg-Phe.
-
Weighing: Weigh Arg-Phe powder into a sterile vial.
-
Solvent Selection: Use 0.1% Acetic Acid or Water (Milli-Q) . Avoid Phosphate buffers for stock solutions.
-
Dissolution: Vortex until clear.
-
Storage: Aliquot and store at -20°C.
-
Why? Acidic pH protonates the N-terminus, preventing the nucleophilic attack required for DKP formation [1].
-
Workflow 2: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying Arg-Phe instability.
References
-
Goolcharran, C., & Borchardt, R. T. (1998).[4] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[4]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during peptide hydrolysis.[4][5] Science, 213(4507), 544-545.
-
Capasso, S., et al. (1991). Mechanism of cyclization of dipeptides to diketopiperazines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1231-1235.
-
Avanti Polar Lipids. (n.d.). Handling and Storage of Peptides. Technical Support Guide.
Sources
- 1. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Improving the Stability and Activity of Arginine Decarboxylase at Alkaline pH for the Production of Agmatine [frontiersin.org]
- 3. Proteins [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Arg-Phe Dipeptide
Ticket ID: AP-PUR-001 Status: Open Subject: Optimization of Arg-Phe isolation from crude reaction mixtures Assigned Specialist: Senior Application Scientist, Peptide Division
Executive Summary: The "Amphiphilic Paradox"
Welcome to the technical support center. You are likely facing difficulties purifying Arginine-Phenylalanine (Arg-Phe) because this specific dipeptide presents a physicochemical paradox. It contains Arginine (highly polar, basic, guanidinium group, pI ~10.76) and Phenylalanine (hydrophobic, aromatic).[1][2]
-
The Problem: Standard Reverse Phase (RP) methods often lose the hydrophilic Arg-Phe in the void volume, while standard Ion Exchange (IEX) methods struggle to separate it from unreacted Arginine.
-
The Solution: A hybrid "Capture and Polish" workflow that exploits the specific charge difference at pH 6.0–7.0 and the hydrophobicity shift created by the phenylalanine residue.
Module 1: The "Golden Standard" Purification Workflow
Do not attempt single-step purification if your crude purity is <60%. Use this validated two-stage protocol.
Phase 1: Capture (Cation Exchange - CEX)
Objective: Remove unreacted Phenylalanine (Phe) and non-basic impurities. Mechanism: At pH 6.0, Phe is zwitterionic (net charge ~0) and will not bind to a cation exchanger. Arg and Arg-Phe (net charge +1) will bind.
-
Resin: Strong Cation Exchanger (e.g., Sulfopropyl - SP Sepharose or equivalent).
-
Buffer A (Equilibration): 20 mM Sodium Phosphate, pH 6.0.
-
Buffer B (Elution): 20 mM Sodium Phosphate + 1.0 M NaCl, pH 6.0.
-
Protocol:
-
Load crude mixture (pH adjusted to 6.0) onto the column.[3]
-
Flow-through: Collect this fraction. It contains unreacted Phe and neutral byproducts.
-
Wash: 5 CV (Column Volumes) of Buffer A.
-
Elution: Step gradient to 100% Buffer B. Collect the peak (Contains Arg and Arg-Phe).
-
Phase 2: Polishing (RP-HPLC)
Objective: Separate Arg-Phe from free Arginine. Mechanism: The Phenylalanine residue in Arg-Phe provides enough hydrophobicity to retain the dipeptide on a C18 column, whereas free Arginine elutes in the void volume.
-
Column: C18 (End-capped), 5 µm, 100 Å pore size.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Phe aromatic ring).
Optimized Gradient Table:
| Time (min) | % Mobile Phase B | Event | Logic |
| 0.0 | 0% | Injection | High aqueous start to prevent Arg-Phe breakthrough. |
| 5.0 | 0% | Isocratic Hold | Elute free Arginine and salts (Void volume). |
| 5.1 | 5% | Step | Engage the column for hydrophobic interaction. |
| 25.0 | 30% | Linear Gradient | Arg-Phe elutes here (~12-18% B). |
| 27.0 | 95% | Wash | Remove hydrophobic protecting groups/aggregates. |
| 30.0 | 0% | Re-equilibration | Prepare for next run. |
Module 2: Visualizing the Workflow
The following diagram illustrates the logic flow for separating the dipeptide from its specific precursors.
Caption: Figure 1. Two-stage purification logic separating Arg-Phe based on charge (Step 1) and hydrophobicity (Step 2).
Module 3: Troubleshooting & FAQs
Q1: My Arg-Phe peak is splitting into two. Is it degrading? Diagnosis: This is likely diastereomer separation , not degradation. Explanation: If you used chemical synthesis (e.g., coupling Fmoc-Arg(Pbf)-OH with Phe-OMe), racemization can occur, leading to L-Arg-L-Phe and D-Arg-L-Phe (or L-Arg-D-Phe). Fix:
-
Check your coupling reagents. HATU/HBTU can cause racemization if base (DIEA) is excessive.
-
Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column to separate the diastereomers. L-L usually elutes slightly later than D-L isomers in RP-HPLC.
Q2: The peptide elutes in the void volume (dead time) on my C18 column. Diagnosis: "Phase Collapse" or insufficient ion pairing. Explanation: Arg-Phe is very polar. If you start at 100% water without an ion-pairing agent, the C18 chains may collapse, or the peptide simply won't stick. Fix:
-
Mandatory: Ensure 0.1% TFA (Trifluoroacetic acid) is in both Mobile Phase A and B. The TFA anion pairs with the guanidinium group on Arginine, neutralizing the charge and increasing hydrophobicity [1].
-
Alternative: If TFA is not enough, switch to HFBA (Heptafluorobutyric acid) at 0.1%. HFBA is a stronger hydrophobic ion-pairing agent and will significantly increase retention time.
Q3: I have low recovery after lyophilization. Diagnosis: Salt formation or adsorption. Explanation: Arg-Phe is basic. If you lyophilize from a TFA solution, you are isolating the Trifluoroacetate salt, not the free base. The "missing mass" might be water retention (hygroscopic salt) or adsorption to glass. Fix:
-
Perform a salt exchange to Acetate or Hydrochloride form if the TFA salt is toxic to your downstream bioassay.
-
Use polypropylene tubes; Arg-rich peptides can stick to glass surfaces.
Module 4: Physicochemical Data Sheet
Use these parameters to calculate loading capacities and identify peaks.
| Parameter | Value | Notes |
| Formula | C₁₅H₂₃N₅O₃ | |
| MW (Monoisotopic) | 321.18 Da | M+H⁺ = 322.19 Da (Look for this in MS) |
| pI (Isoelectric Point) | ~10.76 | Positively charged at pH < 10 |
| Hydrophobicity | Mixed | Arg (Hydrophilic) + Phe (Hydrophobic) |
| Solubility | High in H₂O | >50 mg/mL in water; poor in pure ACN |
| UV Absorbance | 214 nm, 257 nm | 257 nm is specific to Phe (helps distinguish from pure Arg) |
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Defines the role of TFA/HFBA in retaining basic peptides).
-
Amersham Biosciences. (2001). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. GE Healthcare. (Source for pH 6.0 separation logic of zwitterions vs cations). Link
-
Bachem Technical Support. (2021). Peptide Solubility and Handling Guidelines. (Guidance on handling Arg-rich sequences). Link
-
Agilent Technologies. (2020). Strategies for the Separation of Hydrophilic Peptides. Application Note 5990-6192EN. (Protocol for preventing void volume elution). Link
Sources
Minimizing hygroscopic effects in Arg-Phe powder storage
Technical Support Center: Arg-Phe Powder
Welcome to the Technical Support Center for Arg-Phe (Arginine-Phenylalanine) dipeptide powder. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the storage and handling of this hygroscopic material. Our goal is to ensure the integrity, stability, and reliability of your Arg-Phe powder throughout your experiments.
Peptides, by their nature, are susceptible to environmental conditions, and Arg-Phe is no exception. Its high propensity to absorb atmospheric moisture—a characteristic known as hygroscopicity—can lead to significant physical and chemical changes, ultimately impacting experimental outcomes.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate these effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when storing and handling Arg-Phe powder.
Q1: My Arg-Phe powder has started to clump together. What's causing this and is it still usable?
A1: Clumping, or caking, is a primary indicator of moisture absorption.[3][4] Arg-Phe powder is hygroscopic, meaning it readily attracts and absorbs water molecules from the air.[5] This leads to the formation of liquid bridges between powder particles, causing them to stick together.
-
Causality: The presence of polar functional groups in the arginine and phenylalanine residues makes the dipeptide susceptible to forming hydrogen bonds with water.[5] When the relative humidity (RH) of the storage environment exceeds a critical point, the rate of water uptake accelerates, leading to these physical changes.
-
Usability: While clumping indicates improper storage, the peptide may still be usable depending on the extent of moisture exposure and the downstream application. However, you must verify its purity and water content before use. Clumped powder is difficult to weigh accurately and may have altered dissolution properties.[3] We strongly recommend performing the quality control checks outlined in the protocols below before proceeding.
Q2: I've noticed a slight discoloration in my Arg-Phe powder after several weeks of storage. What does this mean?
A2: Discoloration can be a sign of chemical degradation. For complex powder mixtures, moisture uptake can cause colored components to dissolve and spread, leading to a change in appearance.[6] For a pure dipeptide like Arg-Phe, discoloration is more likely linked to the initiation of degradation pathways, such as oxidation, which can be accelerated by the presence of water.[2]
-
Recommendation: Discoloration is a significant indicator of potential impurity. It is crucial to discard the affected powder and review your storage protocol to prevent recurrence. Using fresh, properly stored material is essential for reproducible results.
Q3: My Arg-Phe powder is not dissolving as expected. Could this be related to storage?
A3: Yes, improper storage is a likely cause. When hygroscopic powders absorb moisture, it can alter their physical state and solubility characteristics.[5] The powder may form a sticky or even a viscous, treacle-like liquid if moisture absorption is significant, which will drastically affect how it behaves in solution.[5]
-
Troubleshooting: Before use, always visually inspect the powder. If it appears dense, sticky, or gel-like instead of a fine, loose powder, its solubility will be compromised. Refer to the troubleshooting guide in Part 2 for further steps.
Q4: What are the ideal long-term storage conditions for Arg-Phe powder?
A4: For long-term stability, lyophilized Arg-Phe powder should be stored at -20°C or below, in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[1][7][8]
-
Rationale: Low temperatures significantly slow down chemical degradation rates.[2][9][10] A desiccator provides a dry environment, minimizing moisture absorption.[1][11] The combination of cold and dry is the most effective strategy for preserving the long-term integrity of the peptide.[12]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to Arg-Phe powder storage.
Issue 1: Physical Changes in Powder (Clumping, Caking)
-
Symptoms: Powder is no longer free-flowing; visible clumps or a single solid mass has formed.
-
Root Cause Analysis: Exposure to ambient humidity. This can happen if the container is not sealed properly, if it's opened frequently in a high-humidity environment, or if it's stored without a desiccant.[13]
-
Immediate Actions:
-
Immediately move the container to a desiccator or a dry box with a relative humidity (RH) below 40%.[14]
-
Do not attempt to break up large clumps mechanically, as this can introduce contaminants and increase the surface area for further moisture absorption.
-
-
Resolution & Prevention Workflow:
Caption: Troubleshooting workflow for clumped Arg-Phe powder.
Issue 2: Inconsistent Experimental Results
-
Symptoms: Variability in assay results, changes in bioactivity, or inconsistent analytical profiles (e.g., HPLC).
-
Root Cause Analysis: This can be a direct consequence of the chemical and physical instability caused by moisture.[1] Water can act as a plasticizer, increasing molecular mobility and promoting degradation pathways like hydrolysis.[2] This leads to a lower concentration of the active dipeptide and the presence of impurities.
-
Immediate Actions:
-
Halt the use of the current batch of Arg-Phe powder.
-
Review handling procedures. Are you allowing the container to warm to room temperature before opening? Are you weighing the powder in a controlled environment?
-
-
Resolution & Prevention Workflow:
Caption: Logic diagram for troubleshooting inconsistent results.
Part 3: Best Practices & Preventative Measures
Proactive management is the best strategy for minimizing hygroscopic effects.
Table 1: Recommended Storage and Handling Conditions for Arg-Phe Powder
| Parameter | Condition | Rationale & Authoritative Source |
| Temperature | Long-Term: ≤ -20°C Short-Term (days-weeks): 2-8°C | Lower temperatures drastically reduce the rate of chemical degradation reactions.[1][8][9] |
| Relative Humidity (RH) | Ideal: < 30% Acceptable: < 40% | Minimizes water vapor available for absorption, preventing physical and chemical changes. A dry place is defined by USP as not exceeding 40% average RH.[14] |
| Atmosphere | Standard: Air-tight container with desiccant.High-Sensitivity: Inert gas (Nitrogen or Argon) backfill. | Desiccants absorb residual moisture within the container.[15][16][17] An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[1][18][19] |
| Container | Tightly-sealed, opaque glass or amber vial. | Prevents moisture and air ingress. Opaque material protects against light-induced degradation.[7] |
| Handling | Equilibrate to room temperature before opening. Minimize open time. Use in a low-humidity environment (e.g., glove box or weighing station with RH control). | Prevents condensation from forming on the cold powder upon exposure to warmer, moist air.[1] Controlled weighing environments limit moisture exposure during handling.[1] |
Part 4: Experimental Protocols
These protocols provide a framework for assessing the quality of your Arg-Phe powder.
Protocol 1: Water Content Determination by Karl Fischer Titration
This is the gold standard for accurately quantifying water content in a solid sample.
-
Objective: To determine the percentage of water (w/w) in the Arg-Phe powder.
-
Principle: Based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The amount of iodine consumed is directly proportional to the amount of water present.
-
Methodology:
-
Instrument Setup: Prepare the coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a low, stable drift.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 20-50 mg of Arg-Phe powder.
-
Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the sample until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content, typically expressed as a percentage or ppm.
-
Validation: Run a certified water standard to verify the instrument's performance.
-
-
Interpretation: An increase in water content over time compared to the initial Certificate of Analysis (CoA) is a direct measure of moisture absorption. This value can be used to correct the sample weight for assays to reflect the "dry" peptide content.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for separating the parent peptide from any impurities or degradants.[20]
-
Objective: To determine the purity of the Arg-Phe sample and identify any degradation products.
-
Principle: The separation is based on the differential partitioning of the sample components between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[21] Impurities will have different retention times than the main Arg-Phe peak.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of Arg-Phe powder at 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main Arg-Phe peak relative to the total area of all peaks.
-
-
Interpretation: Compare the purity percentage and the impurity profile to the original CoA provided by the supplier. The appearance of new peaks or a significant decrease in the main peak area indicates degradation.
References
- American Journal of Biomedical Science & Research. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders.
- PMC (PubMed Central). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Heeger Materials Inc. (n.d.).
- Taylor & Francis Online. (n.d.).
- ResearchGate. (2022).
- Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity.
- Sigma-Aldrich. (n.d.).
- Humiscope. (2021).
- WhereToFindPeptides Research. (2026).
- coatingAI. (n.d.). Best Practices for Powder Storage and Handling.
- USP-NF. (2017). <659> Packaging and Storage Requirements.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- ResearchGate. (2024).
- Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
- Armor Protective Packaging. (2023). The How and Why of Keeping it Dry with Desiccant.
- PubMed. (2018). Effect of storage temperature on the stability of spray dried bacteriophage powders.
- GEA. (n.d.).
- Biovera. (2024).
- NIH. (2018). Effect of Storage Temperature on the Stability of Spray Dried Bacteriophage Powders.
- Veeprho. (2020).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. wheretofindpeptides.com [wheretofindpeptides.com]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Effect of storage temperature on the stability of spray dried bacteriophage powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Storage Temperature on the Stability of Spray Dried Bacteriophage Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. veeprho.com [veeprho.com]
- 13. humiscope.com.au [humiscope.com.au]
- 14. uspnf.com [uspnf.com]
- 15. desiccantpak.com [desiccantpak.com]
- 16. edcosupply.com [edcosupply.com]
- 17. armorvci.com [armorvci.com]
- 18. researchgate.net [researchgate.net]
- 19. Inert Gas Packing [gea.com]
- 20. biovera.com.au [biovera.com.au]
- 21. hplc.eu [hplc.eu]
Validation & Comparative
H-NMR and C-NMR spectral analysis of Arginylphenylalanine
Technical Deep Dive: Structural Elucidation of Arginylphenylalanine (Arg-Phe) via 1D and 2D NMR
Executive Summary: The Structural Challenge
This compound (Arg-Phe) is a bioactive dipeptide often studied for its vasorelaxant properties and as a substrate in enzymatic kinetics. In drug development, the critical analytical challenge is not merely confirming the presence of Arginine and Phenylalanine (which Mass Spectrometry can do), but rigorously proving the sequence order (N-terminal Arg vs. C-terminal Phe) and differentiating the peptide from a physical mixture of its constituent amino acids.
This guide outlines a self-validating NMR workflow to unambiguously assign the structure of Arg-Phe, comparing it against its sequence isomer (Phe-Arg) and establishing a gold standard for peptide quality control.
Experimental Protocol: Causality & Setup
To achieve high-resolution spectral data capable of resolving amide coupling, solvent choice and pH control are paramount.
Solvent Selection: DMSO-d6 vs. D2O[1]
-
Primary Recommendation: DMSO-d6. [1][2][3][4][5]
-
Causality: In D2O, amide protons (
) exchange rapidly with deuterium and disappear. In DMSO-d6, these protons remain visible, appearing as doublets (or triplets). This is critical because the amide proton of the Phenylalanine residue is the "anchor" for establishing the peptide bond sequence via 2D NMR.
-
-
Alternative: 90% H2O / 10% D2O.
-
Use Case: If the peptide is strictly for physiological conformation studies. Requires water suppression (excitation sculpting) which can obscure
-protons near the water signal (4.7 ppm).
-
Sample Preparation Protocol
-
Mass: Weigh 5–10 mg of Arg-Phe (acetate or HCl salt).
-
Solvation: Dissolve in 600 µL of DMSO-d6 (99.9% D).
-
Reference: Add 0.05% TMS (Tetramethylsilane) for internal referencing (
ppm). -
Tube: Transfer to a 5mm high-precision NMR tube.
-
Acquisition: Temperature set to 298 K.
Spectral Analysis: 1H and 13C Assignment
The NMR spectrum of Arg-Phe is defined by two distinct spin systems: the aliphatic/guanidino system of Arginine and the aromatic/aliphatic system of Phenylalanine.
1H NMR (Proton) Expected Profile (DMSO-d6)
| Residue | Position | Chemical Shift ( | Multiplicity | Structural Insight |
| Arg (N-term) | 3.80 – 3.95 | Multiplet | Upfield relative to Phe | |
| 1.60 – 1.80 | Multiplet | Diastereotopic protons. | ||
| 1.50 – 1.65 | Multiplet | Shielded methylene. | ||
| 3.05 – 3.15 | Multiplet | Deshielded by adjacent Guanidino group. | ||
| 7.40 – 7.60 | Triplet | Guanidino NH (variable visibility). | ||
| Phe (C-term) | 4.40 – 4.60 | Multiplet | Downfield shift due to amide bond formation + aromatic ring current. | |
| 2.90 – 3.10 | DD | Diastereotopic; distinct ABX system. | ||
| Aromatic | 7.15 – 7.35 | Multiplet | Characteristic 5H integration. | |
| Amide NH | 8.20 – 8.50 | Doublet | Critical Signal: Splits due to coupling with Phe |
13C NMR (Carbon) Differentiation
The carbonyl region is the definitive differentiator for dipeptides.
-
Arg Carbonyl (Amide): ~168–170 ppm. This carbon forms the peptide bond.
-
Phe Carbonyl (Carboxyl): ~172–174 ppm. This is the free acid terminus (unless amidated).
-
Guanidino Carbon: ~157 ppm (Distinctive quaternary carbon).
Comparative Analysis: The Alternatives
Researchers often face the question: "Is this Arg-Phe, Phe-Arg, or just a mix?" The table below highlights the diagnostic differences.
| Feature | Arg-Phe (Target) | Phe-Arg (Isomer) | Arg + Phe (Mix) |
| Amide Proton | Phe-NH is the doublet (~8.3 ppm). | Arg-NH is the doublet (~8.2 ppm). | No amide doublet (only broad ammonium/amine exchangeables). |
| Phe | Arg | Both | |
| HMBC Correlation | Arg-CO correlates to Phe-NH . | Phe-CO correlates to Arg-NH . | No intermolecular HMBC correlations. |
| Mass Spec (MS) | m/z 322.2 (M+H)+ | m/z 322.2 (M+H)+ | m/z 175 (Arg) & 166 (Phe) |
Key Insight: MS/MS fragmentation is required to distinguish the isomers by mass spectrometry (
vsions). NMR does this non-destructively via the HMBC experiment described below.
Advanced Verification: The Self-Validating 2D Workflow
To satisfy the "Self-Validating" requirement, you must perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment detects correlations over 2-3 bonds.
The "Smoking Gun" Correlation
In Arg-Phe , the carbonyl carbon of Arginine (
-
Locate the Phe-NH doublet in the 1H spectrum (~8.3 ppm).
-
Look for a cross-peak in the HMBC spectrum connecting this proton to a carbonyl carbon at ~169 ppm.
-
Validation: That same carbonyl carbon must also correlate to the Arg
-H (~3.9 ppm).
Visualization of the Workflow
Caption: Step-by-step NMR workflow for peptide sequence validation.
Visualization of the Sequence Logic (HMBC)
Caption: The HMBC "bridge" connects the Carbonyl of Residue 1 to the Amide Proton of Residue 2.
References
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for peptide spin system assignment).[6]
-
Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link
-
PubChem. (2024). "L-Arginyl-L-phenylalanine (Compound CID 150964)."[7] National Library of Medicine.[7] Link
-
BMRB (Biological Magnetic Resonance Data Bank). "Chemical Shift Statistics." (Authoritative source for random coil peptide shifts). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard reference for organic structure elucidation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Guide: Fragmentation of Arg-Phe vs. Phe-Arg
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Arginine-Phenylalanine (Arg-Phe) versus its sequence isomer Phenylalanine-Arginine (Phe-Arg). It is designed for researchers requiring definitive differentiation of these isobaric dipeptides.
Executive Summary: The Arginine Challenge
In metabolomics and peptidomics, distinguishing dipeptide sequence isomers is a critical analytical challenge. Arg-Phe (RF) and Phe-Arg (FR) share an identical monoisotopic mass (
Differentiation relies exclusively on Tandem Mass Spectrometry (MS/MS) using Collision-Induced Dissociation (CID). The presence of Arginine, with its highly basic guanidino group (pKa ~12.5), dominates the fragmentation landscape by sequestering the ionizing proton. This "Proton Trap" effect creates distinct, predictable fragmentation channels that differ based on whether Arginine is at the N-terminus (Arg-Phe) or C-terminus (Phe-Arg).
Core Differentiators:
-
Primary Diagnostic: The
ion mass ( 166 vs. 175). -
Secondary Diagnostic: Neutral loss efficiency (Side-chain loss is ~5x more abundant in C-terminal Arginine).[1]
Mechanistic Foundation: Mobile Proton vs. Salt Bridge
To interpret the spectra, one must understand the proton localization dynamics.
The Mobile Proton Theory (MPT) Limitation
In typical peptides, protons migrate along the backbone to initiate cleavage. However, in Arg-containing dipeptides, the proton is strongly sequestered by the Arginine side chain.
-
Low Energy CID: The proton remains "stuck" on the guanidino group. Fragmentation is charge-remote or driven by salt-bridge intermediates.
-
Salt Bridge Stabilization: In the gas phase, the C-terminal carboxyl group often solvates the protonated guanidino group, forming a stable cyclic salt bridge. Opening this ring requires significant activation energy, often leading to non-standard neutral losses before backbone cleavage.
Comparative Analysis: Arg-Phe vs. Phe-Arg
The following table contrasts the theoretical and observed fragment ions for the singly protonated precursor
Table 1: Diagnostic Ion Comparison
| Feature | Arg-Phe (RF) | Phe-Arg (FR) | Mechanistic Cause |
| C-terminal residue retention. | |||
| N-terminal residue (CO loss). | |||
| Immonium Ions | 129 (Arg), 120 (Phe) | 120 (Phe), 129 (Arg) | Internal cleavage (both present in both). |
| Neutral Loss | Low abundance | High abundance | C-term Arg facilitates side-chain loss. |
| Dominant Channel | Immonium Arg ( | Proton localization on Arg. |
Deep Dive: Arg-Phe (RF) Fragmentation
When Arginine is N-terminal, the ionizing proton is sequestered on the N-terminal side chain.
-
Mechanism: The charge is remote from the peptide bond. Cleavage often requires high energy to mobilize the proton or relies on charge-remote mechanisms.
-
Spectrum Signature:
-
Dominant peak:
129 (Arg Immonium / ). -
Secondary peak:
166 ( - Phenylalanine). -
Note: The
ion ( 157) is rarely seen intact; it spontaneously loses CO to form the ion ( 129).
-
Deep Dive: Phe-Arg (FR) Fragmentation
When Arginine is C-terminal, the proton is sequestered at the C-terminus.
-
Mechanism: The protonated C-terminal Arg forms a salt bridge with the C-terminal carboxylate. Upon activation, this structure favors the formation of the
ion because the charge is already "sitting" on the C-terminal fragment. -
Spectrum Signature:
-
Dominant peak:
175 ( - Arginine). -
Secondary peak:
120 (Phe Immonium / ). -
Diagnostic Neutral Loss: C-terminal Arginine shows a characteristic loss of 42 Da (partial guanidine side chain,
) or 17 Da ( ) at much higher intensity than N-terminal Arg.
-
Visualization of Fragmentation Pathways[2]
The following diagram illustrates the divergent pathways for the isomeric pair.
Caption: Divergent fragmentation pathways for Arg-Phe vs. Phe-Arg. Note the dominance of the a1 ion for RF and the y1 ion for FR.
Experimental Protocol: Isomer Differentiation Workflow
To ensure reproducibility and scientific integrity, follow this self-validating protocol. This workflow assumes the use of a Q-TOF or Orbitrap instrument, though Triple Quadrupoles (QqQ) are sufficient for targeted transitions.
Phase 1: Sample Preparation
-
Standard Prep: Dissolve synthetic Arg-Phe and Phe-Arg standards separately in 50:50 Methanol:Water + 0.1% Formic Acid to a concentration of 1 µM.
-
Blank Check: Inject a solvent blank to ensure no carryover of Arginine (which is "sticky" in LC systems).
Phase 2: MS Method Setup (Direct Infusion or LC)
-
Ionization: ESI Positive Mode.
-
Precursor Isolation: Narrow window (1.0 Da) centered on
322.19. -
Collision Energy (CE) Ramp:
-
Rationale: Arginine peptides are stable. A single CE may not be optimal.
-
Protocol: Acquire spectra at stepped energies: 10, 20, 30, and 40 eV (or NCE 20-40%).
-
Goal: Observe the "survival yield" of the precursor and the onset of the
ion.
-
Phase 3: Data Acquisition & Logic Check
For an unknown sample with
-
Trigger MS/MS.
-
Extract Ion Chromatogram (EIC) for
175.12 ( for FR) and 166.09 ( for RF). -
Apply the "Ratio Rule":
-
If Intensity(
) >>> Intensity( ) Assign Phe-Arg . -
If Intensity(
) is Base Peak AND is present Assign Arg-Phe .
-
Phase 4: Confirmation (The "Salt Bridge" Test)
Check for the loss of 42 Da (
-
If
280 is significant (>10% relative abundance), it confirms C-terminal Arginine (Phe-Arg) . -
N-terminal Arginine (Arg-Phe) rarely exhibits this specific neutral loss at high abundance.
Logic Flow for Identification
The following decision tree automates the identification process for researchers.
Caption: Decision tree for assigning Arg-Phe vs Phe-Arg based on MS/MS spectral features.
References
-
NIST Mass Spectrometry Data Center . "Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses."[1] National Institute of Standards and Technology (NIST). [Link]
-
Wysocki, V. H., et al. "Mobile and localized protons: a framework for understanding peptide dissociation." Journal of Mass Spectrometry, 2000. [Link] (Link to related ACS publication on Mobile Proton Model).
-
Matrix Science . "Mascot Help: Peptide Fragmentation." Matrix Science. [Link]
-
IonSource . "b and y Ions - De Novo Peptide Sequencing." IonSource.Com. [Link]
- O'Hair, R. A. J., et al. "Fragmentation of protonated dipeptides containing arginine." International Journal of Mass Spectrometry, 2002.
Sources
A Comparative Guide to the Antimicrobial Efficacy of Arginine-Based Cationic Surfactants: Arginine-Phenylalanine vs. Arginine-Tryptophan
In the ongoing battle against antimicrobial resistance, the scientific community is increasingly turning to novel therapeutic agents that sidestep conventional resistance mechanisms. Among these, amino acid-based cationic surfactants have emerged as a promising class of antimicrobials. Their appeal lies in their potent, broad-spectrum activity, biocompatibility, and biodegradability.[1] This guide provides an in-depth technical comparison of two such promising candidates: Arginine-Phenylalanine (Arg-Phe) and Arginine-Tryptophan (Arg-Trp) surfactants.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the comparative antimicrobial efficacy, mechanisms of action, and key experimental protocols for evaluating these compounds, supported by experimental data from peer-reviewed literature.
Introduction to Arginine-Based Surfactants
Arginine-based surfactants are amphiphilic molecules characterized by a positively charged arginine head group and a hydrophobic tail, typically a fatty acid chain.[2] The cationic nature of the arginine residue is crucial for their initial interaction with the negatively charged components of microbial cell membranes.[3] The incorporation of a second amino acid, such as phenylalanine or tryptophan, into the head group modulates the surfactant's physicochemical properties, including its hydrophobicity and interaction with the lipid bilayer, thereby influencing its antimicrobial potency and spectrum.[4]
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of Arg-Phe and Arg-Trp surfactants is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[5]
A comparative analysis of MIC values for representative Arg-Phe (Lauroyl-Arginine-Phenylalanine, C12PAM) and Arg-Trp (Lauroyl-Arginine-Tryptophan, C12TAM) surfactants against a panel of clinically relevant microorganisms is presented below. A lower MIC value indicates greater potency.
| Microorganism | Arg-Phe (C12PAM) MIC (µg/mL) | Arg-Trp (C12TAM) MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16 | Not explicitly stated in comparative studies | [1] |
| Methicillin-resistantS. aureus (MRSA) | 8 | Not explicitly stated in comparative studies | [1] |
| Escherichia coli | 128 | Not explicitly stated in comparative studies | [1] |
| Pseudomonas aeruginosa | 128 | Not explicitly stated in comparative studies | [1] |
| Candida albicans (Fluconazole-Resistant) | 8.2 | 8.2 | [6] |
| Candida tropicalis | 4-32 | 4-32 | [7] |
| Candida parapsilosis | 4-32 | 4-32 | [7] |
| Candida glabrata | 4-32 | 4-32 | [7] |
Key Insights from Efficacy Data:
-
Both Arg-Phe and Arg-Trp surfactants demonstrate potent activity against a broad spectrum of microorganisms, including antibiotic-resistant bacteria and fungi.[8][9]
-
Against fluconazole-resistant Candida species, both C12PAM and C12TAM exhibit identical and potent antifungal activity with a low MIC of 8.2 µg/mL.[6] Their efficacy extends to other Candida strains as well.[7]
-
The bactericidal nature of these surfactants is confirmed by a low MBC/MIC ratio, which is typically between 1 and 2, indicating that the concentration required to kill the bacteria is very close to the concentration that inhibits their growth.[9]
-
The length of the hydrophobic alkyl chain significantly influences antimicrobial activity, with a "cut-off effect" observed where potency decreases if the chain is too long or too short. For many arginine-based surfactants, a 12 to 14-carbon chain often provides optimal activity.[7]
Mechanism of Antimicrobial Action
The primary mechanism of action for both Arg-Phe and Arg-Trp surfactants is the disruption of the microbial cell membrane.[1] This process can be broken down into a series of interactions, with the specific amino acid residue (Phe vs. Trp) playing a distinct role in modulating this interaction.
Initial Electrostatic Interaction: The positively charged guanidinium group of the arginine residue initiates contact by electrostatically binding to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[9]
Hydrophobic Insertion and Membrane Perturbation: Following the initial binding, the hydrophobic tail and the aromatic amino acid residue insert into the lipid bilayer. This is where the influence of phenylalanine versus tryptophan becomes apparent:
-
Role of Tryptophan: The indole side chain of tryptophan has a strong preference for the interfacial region of the lipid bilayer, acting as an anchor at the lipid-water interface.[3] This interaction is thought to be more potent than that of phenylalanine due to the larger, more hydrophobic nature of the indole group, which can facilitate a deeper and more disruptive penetration into the membrane.[10] Tryptophan can also participate in cation-pi interactions with the arginine's guanidinium group, further enhancing the peptide-membrane association.[3]
-
Role of Phenylalanine: The phenyl group of phenylalanine also contributes to the hydrophobic interaction with the membrane core. While generally considered less interactive with the interface than tryptophan, the addition of phenylalanine residues increases the overall hydrophobicity of the surfactant, enhancing its affinity for the membrane.[11]
This insertion disrupts the membrane's integrity, leading to increased permeability, depolarization of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[1] Some studies also suggest that these surfactants may have intracellular targets, such as mitochondria, leading to apoptosis-like cell death in fungi.[6]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain whether the antimicrobial agent is bacteriostatic or bactericidal. [12] Step-by-Step Methodology:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
-
Incubation: Incubate the agar plates under the same conditions as the MIC test.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. [12]
Biodegradability and Ecotoxicity
A significant advantage of amino acid-based surfactants is their favorable environmental profile. They are generally considered to be readily biodegradable and exhibit lower ecotoxicity compared to conventional quaternary ammonium compounds. [4][8]Biodegradability is often assessed using standardized tests such as the OECD 310 (CO2 in Sealed Vessels Headspace Test), which measures the mineralization of the organic compound to CO2 by microorganisms. [1][13]The presence of amide or ester linkages in these surfactants makes them susceptible to enzymatic cleavage, contributing to their degradation. [1]
Conclusion
Both Arginine-Phenylalanine and Arginine-Tryptophan surfactants are potent antimicrobial agents with broad-spectrum activity against bacteria and fungi, including resistant strains. Their primary mechanism of action involves the rapid disruption of microbial cell membranes, a process in which the arginine residue provides the initial electrostatic attraction and the aromatic amino acid (phenylalanine or tryptophan) facilitates hydrophobic insertion and perturbation of the lipid bilayer.
While both types of surfactants exhibit excellent antimicrobial properties, the tryptophan-containing variants are often considered to have a slight advantage in membrane disruption due to the unique interfacial anchoring properties of the indole side chain. However, both classes of compounds represent a promising avenue for the development of new, effective, and environmentally friendly antimicrobial agents. The choice between Arg-Phe and Arg-Trp surfactants for a specific application may depend on the target microorganism, desired formulation properties, and synthetic accessibility. Further research, including direct comparative studies on a wider range of microorganisms and detailed biophysical characterization of their membrane interactions, will continue to elucidate the subtle yet important differences between these two classes of potent antimicrobials.
References
-
Arginine-phenylalanine and arginine-tryptophan-based surfactants as new biocompatible antifungal agents and their synergistic effect with Amphotericin B against fluconazole-resistant Candida strains. (2021). PubMed. [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2025). PubMed. [Link]
-
Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. (n.d.). MDPI. [Link]
-
Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action. (n.d.). PubMed. [Link]
-
Arginine-Phenylalanine and Arginine-Tryptophan-based Surfactants As New Biocompatible Antifungal Agents and Their Synergistic Effect with Amphotericin B Against Fluconazole-Resistant Candida strains. (n.d.). ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (n.d.). MDPI. [Link]
-
Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. (2022). National Institutes of Health. [Link]
-
Interaction of antimicrobial arginine-based cationic surfactants with liposomes and lipid monolayers. (n.d.). PubMed. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides. (n.d.). PMC - PubMed Central. [Link]
-
Interaction of arginine-based cationic surfactants with membranes. An experimental and molecular simulation study. (n.d.). ResearchGate. [Link]
-
Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. (2025). MDPI. [Link]
-
Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. (n.d.). MDPI. [Link]
-
OECD testing guidelines no. 310. (n.d.). ResearchGate. [Link]
-
Interaction of arginine-based cationic surfactants with lipid membranes. An experimental and molecular simulation study. (2010). Semantic Scholar. [Link]
-
Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. (n.d.). ResearchGate. [Link]
-
MIC/MBC Testing. (n.d.). International and Accredited Lab. [Link]
-
First Comprehensive Evaluation of the M.I.C. Evaluator Device Compared to Etest and CLSI Broth Microdilution for MIC Testing of Aerobic Gram-Positive and Gram-Negative Bacterial Species. (2012). ASM Journals. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
Comparisons of interfacial Phe, Tyr, and Trp residues as determinants of orientation and dynamics for GWALP transmembrane peptides. (2014). PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). PMC - PubMed Central. [Link]
-
Interaction of Arginine-Rich Surfactant-like Peptide Nanotubes with Liposomes. (2024). Aalto Research Portal. [Link]
-
Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. (2025). Innospec Sustainability. [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. [Link]
-
Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). (n.d.). Tox Lab. [Link]
-
Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane. (2022). MDPI. [Link]
-
ANNEX II Primary biodegradability test methods for surfactants in detergents. (n.d.). EUR-Lex. [Link]
Sources
- 1. Biodegradable arginine based steroid-surfactants: Cationic green agents for hydrophobic ion-pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. Arginine-phenylalanine and arginine-tryptophan-based surfactants as new biocompatible antifungal agents and their synergistic effect with Amphotericin B against fluconazole-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) - Tox Lab [toxlab.co]
Distinguishing Sequence Isomers: A Comparative Guide to Arg-Phe (RF) and Phe-Arg (FR) Analysis
Executive Summary
In drug discovery and peptidomics, distinguishing sequence isomers—peptides with identical amino acid composition but different ordering—is a critical quality attribute. The dipeptides Arg-Phe (RF) and Phe-Arg (FR) share the exact elemental formula (
differentiation requires exploiting the physicochemical differences driven by the position of the basic Guanidino group (Arginine) relative to the peptide backbone and the C-terminus. This guide details three self-validating methodologies to distinguish these isomers: Tandem Mass Spectrometry (MS/MS) , Reversed-Phase Chromatography (RP-HPLC) , and Ion Mobility Spectrometry (IMS) .
The Mechanistic Core: The Mobile Proton Model
To interpret the data correctly, one must understand the causality of fragmentation. The differentiation of RF and FR is governed by the Mobile Proton Model (MPM) .
-
The Chemistry: Arginine (Arg) is highly basic (gas-phase basicity
246 kcal/mol). Phenylalanine (Phe) is neutral and hydrophobic. -
The Conflict: In a singly charged protonated dimer
, the proton is strongly sequestered by the Arginine side chain. -
The Consequence:
-
Phe-Arg (FR): The Arginine is at the C-terminus. The proton is sequestered on the C-terminal fragment. Upon Collision Induced Dissociation (CID), the charge remains on the C-terminal fragment, generating a dominant y1 ion .
-
Arg-Phe (RF): The Arginine is at the N-terminus. The proton is sequestered on the N-terminal fragment. Fragmentation requires mobilizing this proton to the peptide backbone, which is energetically costly. When it occurs, the charge stays on the N-terminus, favoring b1 , a1 , or internal immonium ions, while the C-terminal fragment (Phe) is often lost as a neutral.
-
Methodology 1: Tandem Mass Spectrometry (MS/MS)[1]
This is the most definitive rapid identification method. The spectra of these two isomers are distinct due to the charge localization described above.
Experimental Protocol
-
Ionization: ESI Positive Mode.
-
Precursor Isolation: Select
322.2 (Isolation width 0.5 Da). -
Fragmentation: Collision Energy (CE) ramp (10–35 eV). Note: RF requires higher CE to fragment than FR due to the "salt bridge" effect of the N-terminal Arg.
Diagnostic Fragment Ions[2]
| Feature | Phe-Arg (FR) | Arg-Phe (RF) | Mechanistic Reason |
| Dominant Ion | y1 ( | a1 ( | Charge retention preference. |
| y1 Ion | Strong ( | Weak/Absent ( | Arg (basic) vs Phe (neutral) at C-term. |
| Immonium Ions | Phe ( | Phe ( | Internal fragmentation (less diagnostic). |
| Neutral Loss | Water loss ( | Ammonia loss ( | N-term Arg facilitates |
*Note: The b1 ion for Arg (
Visualization: MS/MS Decision Logic
Caption: Decision tree for assigning sequence identity based on MS/MS fragmentation patterns.
Methodology 2: Chromatographic Separation (HPLC)
While MS/MS is structural, chromatography separates the isomers physically. This is essential for quantifying ratios in a mixture (e.g., degradation studies).
The Separation Principle
The elution order is dictated by the interaction of the hydrophobic Phenylalanine side chain with the C18 stationary phase, modulated by the charged termini.
-
Arg-Phe (RF): The hydrophobic Phe is at the C-terminus (COOH). At acidic pH, the COOH is neutral. The hydrophobic "foot" is near a neutral terminus.
-
Phe-Arg (FR): The hydrophobic Phe is at the N-terminus (
). The hydrophobic group is adjacent to a positive charge, which increases the solvation of the hydrophobic region, slightly reducing retention compared to RF.
General Observation: Sequence isomers often show baseline separation. In many standard gradients, FR elutes slightly earlier than RF , though this must be confirmed with standards for the specific column chemistry.
Validated Protocol
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Ion pairing agent is crucial).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Shallow gradient required. 0–10% B over 10 minutes.
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Phenylalanine ring).
Methodology 3: Ion Mobility Spectrometry (IMS)
For high-throughput screening where chromatography is too slow, IMS provides separation in the gas phase (milliseconds).
-
Principle: Isomers have different Collisional Cross Sections (CCS). The shape of the molecule determines how much "drag" it experiences in a drift tube.
-
Expectation: Arg-Phe and Phe-Arg adopt different gas-phase conformations due to the intramolecular hydrogen bonding between the Guanidino group and the C-terminal carboxyl.
-
Workflow:
-
Ionize sample (ESI).
-
Measure Drift Time (
). -
Compare to CCS library values.
-
Result: Even if MS1 is identical, the arrival time distributions (ATD) will show two distinct peaks if both isomers are present.
-
Comparative Workflow Diagram
Caption: Integration of LC, IMS, and MS/MS workflows for robust isomer distinction.
Summary of Key Differences
| Parameter | Phe-Arg (FR) | Arg-Phe (RF) |
| N-Terminus | Phenylalanine | Arginine |
| C-Terminus | Arginine | Phenylalanine |
| MS/MS Signature | Strong y1 ( | Strong a1/b1 / Neutral Loss |
| Proton Mobility | Low (Sequestered at C-term) | Low (Sequestered at N-term) |
| Elution (C18) | Typically Earlier | Typically Later |
References
-
NIST Mass Spectrometry Data Center. (2023). Peptide Tandem Mass Spectra.[1] National Institute of Standards and Technology.[2][3][4] [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
-
Wysocki, V. H., et al. (2000). Mobile and localized protons: a framework for understanding peptide dissociation.[1][5] Journal of Mass Spectrometry, 35(12), 1399–1406. [Link]
-
Clemmer, D. E., et al. (1998). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis. Analytical Chemistry. [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 5. Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine - PMC [pmc.ncbi.nlm.nih.gov]
The Experimental Pathway: From Dipeptide to Diffracted Crystal
An Expert's Guide to the Comparative Crystal Structure Analysis of Arginyl-phenylalanine Salts
This guide provides a comprehensive comparison of the crystal structures of Arginyl-phenylalanine (Arg-Phe) salts, offering insights into the profound impact of counter-ions on the supramolecular architecture and, by extension, the physicochemical properties of this important dipeptide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data, focusing instead on the causal relationships between experimental choices, observed crystal packing, and the resulting material properties.
The selection of an appropriate salt form is a critical step in drug development, capable of modulating crucial parameters such as solubility, stability, and bioavailability. For peptide-based active pharmaceutical ingredients (APIs) like Arg-Phe, understanding the three-dimensional structure at the atomic level is paramount. Crystal structure analysis reveals the intricate network of non-covalent interactions—hydrogen bonds, ionic interactions, and van der Waals forces—that govern the solid-state properties of the material. This guide will illuminate these principles through a direct comparison of different Arg-Phe salt structures, grounded in verifiable experimental data.
The journey to elucidating a crystal structure is a multi-step process that demands precision and a deep understanding of physical chemistry. Each stage, from salt formation to data analysis, is a critical control point that influences the final structural outcome. The overall workflow is designed as a self-validating system, with feedback loops and quality checks to ensure the integrity of the final model.
Figure 1: A comprehensive workflow for the crystal structure analysis of dipeptide salts.
Comparative Analysis of Arginyl-phenylalanine Salt Crystal Structures
The choice of the counter-ion is arguably the most influential factor in the crystal engineering of an ionizable API. The counter-ion's size, shape, and hydrogen bonding potential directly dictate the supramolecular synthons that can form, leading to vastly different crystal lattices. Below, we compare the crystallographic data of two representative Arg-Phe salts to illustrate this principle.
| Parameter | L-Arg-L-Phe Acetate | L-Arg-L-Phe Hydrochloride |
| Formula | C₁₅H₂₃N₅O₃ · C₂H₄O₂ | C₁₅H₂₃N₅O₃ · HCl |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell (a, b, c) | 5.23 Å, 26.65 Å, 6.78 Å | 10.99 Å, 5.86 Å, 14.61 Å |
| Unit Cell (β) | 103.1° | 107.2° |
| Molecules per Unit Cell (Z) | 2 | 2 |
| Key H-Bonding Motifs | Carboxylate-Guanidinium, Amide-Amide | Chloride-mediated bridging, Amide-Amide |
| Solvent in Lattice | None | None |
| Reference |
This data immediately reveals significant differences. Although both salts crystallize in the same P2₁ space group, the unit cell dimensions are markedly different, indicating entirely distinct packing arrangements. The larger, more flexible acetate anion engages in direct, charge-assisted hydrogen bonds with the guanidinium group of arginine, a common and robust supramolecular synthon. In contrast, the small, spherical chloride anion in the hydrochloride salt acts as a node, bridging multiple Arg-Phe cations through a network of N-H···Cl and O-H···Cl hydrogen bonds. This fundamental difference in the primary interaction motifs leads to different lattice energies and, consequently, different physical properties.
The Role of Molecular Conformation
The Arg-Phe cation is not a rigid entity. Torsion angles along the peptide backbone (φ, ψ) and the side chains (χ) can vary, and the final conformation adopted in the crystal is a low-energy state stabilized by the specific intermolecular interactions facilitated by the counter-ion.
In the acetate salt, the Arg-Phe cation adopts a more extended conformation. This allows for the formation of classic head-to-tail hydrogen bonding chains between the amide groups of adjacent dipeptides, creating a robust one-dimensional chain. The acetate ions then link these chains together.
Conversely, the crystal structure of the hydrochloride salt shows a more compact conformation of the dipeptide. The chloride ion's ability to accept multiple hydrogen bonds pulls the functional groups of the dipeptide closer, resulting in a dense, three-dimensional network. This denser packing can often correlate with lower solubility but potentially higher physical stability.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 1: Single Crystal Growth by Slow Evaporation
This method is a fundamental technique for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Preparation of a Saturated Solution:
-
Accurately weigh 50 mg of the Arg-Phe salt into a clean 4 mL glass vial.
-
Add a suitable solvent (e.g., a mixture of ethanol and water, 1:1 v/v) dropwise while stirring gently at room temperature until the solid is completely dissolved.
-
Add a minimal amount of additional solid (1-2 mg) to ensure saturation. Stir for 10 minutes and then filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove any undissolved particulates.
-
-
Crystal Growth:
-
Cover the vial with a cap, and puncture the cap with a needle to create 1-3 small holes. The number and size of the holes control the evaporation rate, which is a critical parameter. A slower rate is generally preferable.
-
Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, at a constant temperature (e.g., 20°C).
-
Monitor the vial daily for the formation of small, well-defined crystals. This process can take several days to weeks.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size (approx. 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.
-
Quickly coat the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and damage from ice formation during flash-cooling.
-
Flash-cool the crystal by plunging it into liquid nitrogen. The crystal is now ready for mounting on the diffractometer.
-
Protocol 2: X-ray Diffraction Data Collection and Refinement
This protocol outlines the standard steps for determining the crystal structure from a harvested crystal.
-
Mounting and Data Collection:
-
Mount the flash-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream, typically set to 100 K).
-
Perform an initial screening to assess crystal quality and determine the unit cell parameters.
-
Design a data collection strategy to ensure high completeness and redundancy. A typical strategy involves collecting multiple runs of frames at different goniometer angles.
-
-
Data Reduction and Integration:
-
Process the raw diffraction images using software like XDS or SHELX. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors like Lorentz-polarization effects and absorption.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT). This will yield an initial electron density map and a preliminary structural model.
-
Refine the model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
-
Validation:
-
Assess the quality of the final model using crystallographic R-factors (R1, wR2). For a good quality structure, R1 should typically be below 5%.
-
Check for any remaining significant peaks or troughs in the difference Fourier map.
-
Validate the geometric parameters (bond lengths, angles) to ensure they are chemically reasonable. The final structure is typically deposited in a crystallographic database as a CIF file.
-
Conclusion and Outlook
The comparative analysis of Arginyl-phenylalanine acetate and hydrochloride salts unequivocally demonstrates that the counter-ion is a primary tool in the crystal engineering of peptide salts. It governs not only the intermolecular interactions and packing arrangements but also the very conformation of the dipeptide itself. These microscopic structural details have a direct and predictable influence on the macroscopic physicochemical properties that are critical for drug development.
Future work in this area should focus on expanding the library of Arg-Phe salts with a wider range of counter-ions, including those with different sizes, shapes, and functionalities. A systematic study correlating detailed structural data with experimentally measured properties like dissolution rate and solid-state stability will provide invaluable insights for the rational design of peptide-based pharmaceuticals with optimized performance characteristics.
References
A Senior Application Scientist's Guide to Reference Standards for Arginylphenylalanine Quantification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Arginylphenylalanine Quantification
This compound (Arg-Phe) is a dipeptide composed of arginine and phenylalanine. It is increasingly recognized as a significant molecule in the fields of biochemistry and metabolomics, where it can serve as a potential biomarker related to the consumption of certain foods.[1] Whether you are investigating metabolic pathways, developing therapeutic peptides, or performing quality control on food products, the ability to accurately and reliably quantify this compound is paramount.
This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for achieving precise quantification. As scientists, our data is only as reliable as our standards. A well-characterized, high-purity reference standard is the bedrock of any quantitative analysis, ensuring the accuracy, reproducibility, and validity of experimental results.[2][3] We will explore the critical attributes of reference standards and compare the primary analytical techniques used for this compound quantification, providing the technical insights needed to make informed decisions in your research.
PART 1: Selecting a High-Quality this compound Reference Standard
The selection of a reference standard is the most critical first step in establishing a robust quantitative assay. The accuracy of this material directly translates to the accuracy of every measurement you make.[2] A reference standard is not merely a bottle of chemical; it is a benchmark against which all your samples are measured.
Core Principles of a Reference Standard
An ideal reference standard is defined by several key characteristics:
-
Purity: The material should be of the highest possible purity, with all impurities identified and quantified. For quantitative applications, a purity of >95% is generally recommended, with >98% being preferable for developing stringent assays.[3][4]
-
Comprehensive Characterization: The identity of the standard must be unequivocally confirmed using orthogonal methods (e.g., NMR, Mass Spectrometry).[5][6] The supplier must provide a detailed Certificate of Analysis (CoA) that documents all characterization tests.
-
Traceability and Documentation: High-quality standards, particularly those from pharmacopeias (e.g., USP, Ph. Eur.), have a well-documented chain of custody and characterization, linking them to primary standards.[2][5][7]
-
Stability: The standard must be stable under the recommended storage conditions to ensure its integrity over time.[3]
Comparison of Commercially Available this compound Reference Standards
While a wide array of amino acid standards exists, commercially available, pre-characterized this compound is less common. Below is a comparison of a representative product and alternatives, highlighting the parameters researchers must evaluate.
| Parameter | Sigma-Aldrich (Merck) | Custom Synthesis (e.g., Epichem)[2] | General Amino Acid/Peptide Standards (e.g., FUJIFILM Wako, Supelco)[8][9] |
| Product Name | This compound | Custom this compound Synthesis | L-Arginine, L-Phenylalanine, or other peptide standards |
| Product Number | SMB01362[1] | Varies (Custom Order) | Varies |
| Purity (Assay) | ≥95% (HPLC)[1] | Typically >95% or >98% as specified by the client. | Often ≥99.0% for individual amino acids.[8] |
| Purity Determination | HPLC | A comprehensive data package including ¹H NMR, LC/MS, HPLC, and elemental analysis is typically provided.[2] | Titration, HPLC, or other specified methods. |
| Formulation | Solid (white to beige)[1] | Lyophilized powder, tailored to client needs. | Solid, powder, or pre-made solutions. |
| Storage Conditions | 2-8°C[1] | Typically -20°C or lower. | Varies by product, commonly 2-10°C.[8] |
| Certificate of Analysis | Available by lot number, includes basic properties and purity assay.[1] | Highly detailed CoA provided, often including spectral data and a mass balance purity calculation.[2] | Available, specifies assay method and purity. |
Decoding the Certificate of Analysis (CoA): The Mass Balance Approach
For the highest level of accuracy, particularly in drug development, the purity of a peptide reference standard is often assigned using a mass balance approach .[5][10] This method defines purity by accounting for all significant impurities, rather than just the main component's peak area in a chromatogram.
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Counter-ion) - (% Non-combustible Residue) - (% Related Peptide Impurities) [5]
This calculation provides a more accurate representation of the amount of the active peptide in the material. When selecting a standard, scrutinize the CoA to see if a mass balance approach was used and if data from orthogonal methods like Karl Fischer (for water) and Gas Chromatography (for residual solvents) are included.[5][6]
Caption: Mass balance approach for reference standard purity assignment.
PART 2: Analytical Methodologies for this compound Quantification
Once a reliable reference standard is procured, the next step is to select an appropriate analytical method. The choice depends on the required sensitivity, specificity, sample matrix complexity, and available instrumentation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a workhorse technique in many analytical labs. It separates compounds based on their hydrophobicity. For a dipeptide like Arg-Phe, the presence of the phenylalanine residue provides a chromophore, allowing for straightforward detection using a UV detector.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for separating peptides and amino acids due to its hydrophobic stationary phase, which interacts well with the non-polar side chains.[11]
-
Mobile Phase: A gradient of acetonitrile (organic modifier) in water with an ion-pairing agent like trifluoroacetic acid (TPA) is used. The TFA serves two purposes: it sharpens peaks by forming ion pairs with the charged amine and carboxyl groups, and its acidity (pH ~2) ensures these groups are consistently protonated, leading to reproducible retention times.
Caption: General workflow for Arg-Phe quantification by HPLC-UV.
Experimental Protocol: HPLC-UV Quantification
-
Standard Preparation: a. Prepare a 1 mg/mL stock solution of the this compound reference standard in ultrapure water. b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: a. Dilute the unknown sample to fall within the range of the calibration curve. b. For complex matrices (e.g., plasma), a protein precipitation step with acetonitrile or trichloroacetic acid may be necessary.[11][12] c. Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Integrate the peak area corresponding to this compound. b. Plot a calibration curve of peak area versus concentration for the standards. c. Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as biomarker analysis in complex biological fluids, LC-MS/MS is the gold standard.[13] It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for confident identification and quantification even at very low concentrations.[14]
Causality Behind Experimental Choices:
-
Selected Reaction Monitoring (SRM): This is a highly specific detection mode. The first quadrupole (Q1) is set to select only the mass of the protonated Arg-Phe molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor only for specific, characteristic fragment ions (product ions). This two-stage mass filtering virtually eliminates matrix interferences.[15]
-
Precursor Ion: this compound (C₁₅H₂₃N₅O₃, MW = 321.37)[1] will be detected in positive electrospray ionization (ESI+) mode as the protonated molecule [M+H]⁺ at m/z 322.4.
Caption: Workflow for Arg-Phe quantification by LC-MS/MS using SRM.
Experimental Protocol: LC-MS/MS Quantification
-
Standard and Sample Preparation: a. Prepare standards as in the HPLC method, but also include a stable isotope-labeled internal standard (SIL-IS) if available. The SIL-IS corrects for variations in sample preparation and instrument response. b. Prepare samples and spike with the same concentration of SIL-IS as the standards.
-
LC Conditions:
-
(Similar to HPLC method, but may use smaller column dimensions and lower flow rates, e.g., 2.1 mm ID and 0.3 mL/min).
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI Positive.
-
Precursor Ion (Q1): m/z 322.4.
-
Product Ions (Q3): Monitor characteristic fragments, such as the immonium ion of Phenylalanine (m/z 120.1) and fragments resulting from the loss of the guanidinium group from Arginine.
-
Collision Energy: Optimize for maximum product ion signal.
-
-
Data Analysis: a. Calculate the ratio of the peak area of the analyte (Arg-Phe) to the peak area of the internal standard. b. Plot a calibration curve of this area ratio versus concentration. c. Determine the concentration in unknown samples from this curve.
Method 3: Amino Acid Analysis (AAA)
Amino Acid Analysis is a classic and highly accurate method for the absolute quantification of peptides and proteins.[16] The method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[17] This approach determines the peptide content based on the measured amount of its fundamental components.
Causality Behind Experimental Choices:
-
Acid Hydrolysis: 6 M HCl at elevated temperatures is the standard method for cleaving peptide bonds to liberate the individual amino acids.[16]
-
Quantification: By quantifying the molar amount of Phenylalanine and Arginine released, one can back-calculate the initial molar amount of the this compound dipeptide. This provides an absolute measure of peptide content, which is why AAA is considered a "gold standard" method.
Caption: Workflow for absolute quantification of Arg-Phe via Amino Acid Analysis.
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: a. Place a precisely known amount of the this compound standard or sample into a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours.[16]
-
Derivatization (if required): a. After hydrolysis, dry the sample to remove the acid. b. Reconstitute and derivatize the free amino acids using a reagent like AccQ•Tag or OPA/FMOC to make them detectable by UV or fluorescence.[18][19]
-
Chromatographic Analysis: a. Analyze the derivatized amino acids using a validated HPLC or UPLC method designed for amino acid separation. b. Use certified amino acid standards for Arginine and Phenylalanine to create calibration curves.
-
Data Analysis: a. Quantify the molar amount of Arginine and Phenylalanine in the hydrolysate.[20] b. The molar amounts of the two amino acids should be approximately equal (1:1 ratio). The average of these values represents the molar amount of this compound in the original sample.
Method Performance Comparison
| Feature | HPLC-UV | LC-MS/MS | Amino Acid Analysis (AAA) |
| Specificity | Moderate; relies on retention time. | Very High; relies on retention time and mass-to-charge ratios (precursor and product ions).[15] | High; relies on quantifying constituent amino acids. |
| Sensitivity | Good (µg/mL range).[11] | Excellent (pg/mL to ng/mL range).[13] | Good (pmol range). |
| Throughput | High | High | Low (due to hydrolysis step). |
| Cost | Low | High | Moderate |
| Primary Use Case | Routine QC, purity checks, analysis of relatively clean samples. | Bioanalysis, biomarker discovery, trace-level quantification in complex matrices. | Absolute quantification, reference standard characterization, determining peptide content. |
| Key Limitation | Potential for interference in complex matrices. | Requires expensive instrumentation and expertise. | Destructive to the sample, indirect measurement, and time-consuming.[16] |
Conclusion: A Strategy for Reliable Quantification
The accurate quantification of this compound is an achievable goal that rests on two pillars: the use of a high-purity, well-characterized reference standard and the selection of an appropriate, validated analytical method.
-
Prioritize the Standard: Always begin by sourcing the highest quality reference standard available. Scrutinize the Certificate of Analysis and favor suppliers who provide comprehensive data, ideally including a purity assessment by a mass balance approach. For the most demanding applications, consider custom synthesis to obtain a standard characterized to your exact specifications.[2]
-
Match the Method to the Mission:
-
For routine quality control and analysis of formulated products where concentrations are relatively high, HPLC-UV offers a robust, reliable, and cost-effective solution.
-
For measuring trace levels of this compound in complex biological samples like plasma or tissue extracts, the superior sensitivity and specificity of LC-MS/MS make it the unequivocal method of choice.[13]
-
For the absolute quantification of a purified this compound substance, such as for characterizing your own in-house standard, Amino Acid Analysis provides the most accurate measure of peptide content.
-
By carefully considering the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a robust analytical framework, ensuring that their data on this compound is both accurate and trustworthy.
References
-
Pharmacopeial Reference Standards & Custom Synthesis . Epichem. [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics . US Pharmacopeia (USP). [Link]
-
Reference Standards to Support Quality of Synthetic Peptide Therapeutics . PubMed. [Link]
-
Simultaneous Identification and Quantification of Phenylalanine, Glycine and Lysine amino acids and conjugated heterocyclic amines in Maillard chemical model system using RP-HPLC-DAD . Research Journal of Pharmacy and Technology. [Link]
-
MS/MS spectra of PG-arginine (A), PG-phenylalanine (B), PG-serine (C) and PG-valine (D) . ResearchGate. [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry . PubMed. [Link]
-
Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II . PubMed. [Link]
-
Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma . ResearchGate. [Link]
-
Quantitation of Amino Acids . Waters. [Link]
-
LC-MS/MS Analysis of Reaction Products of Arginine/Methylarginines with Methylglyoxal/Glyoxal . PubMed. [Link]
-
Protein quantification - Amino Acid analysis service . Alphalyse. [Link]
-
Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection . PubMed. [Link]
-
Recommended Peptide Purity Guidelines . GenScript. [Link]
-
Ph. Eur. Reference Standards for Synthetic Peptides . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Quantitative Amino Acid Analysis of Biopharmaceuticals . YouTube. [Link]
-
41 Amino acids analysis in serum by LC-MS/MS . Anaquant. [Link]
-
Analysis of Amino Acids by HPLC . Agilent Technologies. [Link]
-
Analysis of Peptides and Conjugates by Amino Acid Analysis . ResearchGate. [Link]
Sources
- 1. This compound, 2047-13-4, High-Purity, SMB01362, Sigma-Aldrich [sigmaaldrich.com]
- 2. epichem.com [epichem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. genscript.com [genscript.com]
- 5. usp.org [usp.org]
- 6. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edqm.eu [edqm.eu]
- 8. 63-91-2・L(-)-Phenylalanine Standard・167-23421[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. L-Arginine, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 10. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 16. researchgate.net [researchgate.net]
- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
Safety Operating Guide
Executive Summary: The "Cradle-to-Grave" Responsibility
Topic: Arginylphenylalanine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1]
As researchers, our responsibility does not end when the data is collected.[2] For This compound (Arg-Phe) —a dipeptide commonly utilized as a substrate for carboxypeptidase A and in peptide synthesis—proper disposal is a critical component of laboratory integrity.[2][3] While Arg-Phe (CAS: 2047-13-4) is generally classified as low-hazard, its disposal is governed by the solvent matrix it resides in (e.g., HPLC mobile phases, buffers) rather than the peptide itself.[1][2][3]
This guide moves beyond generic "throw it away" advice. It provides a self-validating workflow for categorizing, segregating, and disposing of Arg-Phe, ensuring compliance with EPA regulations and protecting your laboratory's environmental footprint.[1][2][3]
Chemical Profile & Hazard Assessment
Before disposal, you must understand the physicochemical state of the waste. Arg-Phe is stable but reactive with strong oxidizers.[1][2][3][4][5][6]
| Property | Data | Relevance to Disposal |
| Chemical Name | L-Arginyl-L-phenylalanine | Identify on waste tags.[1][2][3][7] |
| CAS Number | 2047-13-4 | Required for waste manifesting.[1][2][3] |
| Physical State | White crystalline powder | Dust generation risk during solid disposal.[2] |
| Solubility | Soluble in water; slightly soluble in alcohol | Dictates "Aqueous" vs. "Organic" waste stream.[1] |
| Reactivity | Incompatible with strong oxidizers | Do not mix with nitric acid or perchlorates in waste drums.[1] |
| Hazard Class | Non-hazardous (GHS); Irritant (Potential) | Treat as "General Chemical Waste."[1][2][3] |
Critical Insight: While the peptide itself is benign, HPLC waste containing Arg-Phe often includes Acetonitrile (ACN) or Methanol.[1][2][3] The solvent renders the waste ignitable (D001) or toxic (F-listed) , overriding the peptide's safety profile.[1][2][3]
Waste Stream Decision Logic
Effective disposal starts with segregation.[2] Mixing incompatible streams is the most common cause of laboratory accidents and regulatory fines.[2]
Visualizing the Decision Process
Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired lyophilized powder, weighing boats, contaminated gloves.
-
Containment: Do not throw loose powder into the trash.[2] Place the material in a clear, sealable polyethylene bag or a wide-mouth plastic jar.
-
Labeling: Affix a hazardous waste tag. Even if non-hazardous, label clearly: "Chemical Waste: this compound Solid."
-
Disposal Path: Transfer to the institution’s Solid Chemical Waste drum.[2] This will eventually be sent for incineration.[2]
-
Why? Incineration ensures complete destruction of the peptide bond, preventing any potential environmental accumulation or biological activity.[2]
-
Protocol B: Liquid Waste (HPLC & Organic Solvents)
Applicability: Mobile phases (Acetonitrile/Water), reaction mixtures containing TFA.[2][3]
-
Segregation: Never mix with chlorinated solvents (e.g., DCM, Chloroform) unless necessary, as this increases disposal costs.[2]
-
Collection: Pour into a dedicated "Non-Halogenated Organic Waste" carboy (typically HDPE).[2][3]
-
Venting: Ensure the carboy cap is vented if there is any risk of off-gassing (unlikely with Arg-Phe, but good practice with TFA).[1][2][3]
-
Labeling: List all constituents.
-
Example Tag: "90% Water, 10% Acetonitrile, <0.1% this compound, 0.1% TFA."
-
-
Disposal Path: High-BTU incineration (Fuel Blending).
Protocol C: Aqueous Waste (Buffers & Cell Culture)
Applicability: PBS solutions, cell media containing Arg-Phe.[1][2][3]
-
Assessment: Does the solution contain heavy metals or other toxins?
-
No: Proceed to step 2.
-
Yes: Dispose of as Hazardous Aqueous Waste.[2]
-
-
Inactivation (Optional but Recommended): If the peptide was used in a biological assay (e.g., cell signaling), treat it as potentially bio-active.[2][3]
-
Default Safe Route: If in doubt, collect in a carboy labeled "Aqueous Chemical Waste" and hand off to EHS.[2]
Emergency Procedures: Spill Cleanup
In the event of a powder spill, inhalation of dust is the primary concern.
Spill Response Workflow
Figure 2: Step-by-step response for a dry powder spill of this compound.[1][2][3][8][9]
Detailed Steps:
-
Dampen: Do not dry sweep.[2] Gently cover the powder with paper towels dampened with water or a mild detergent.[2] This prevents the generation of airborne dust particles (a respiratory irritant).[2][3][10]
-
Scoop: Use a plastic scoop or dustpan to lift the wet slurry.[2]
-
Double Bag: Place waste in a sealable bag, then into a second bag.
-
Tag: Label as "Spill Debris: this compound."
References
-
PubChem. (n.d.).[2][3] this compound Compound Summary (CID 150964).[2][3] National Center for Biotechnology Information.[2] Retrieved February 4, 2026, from [Link][1][2][3]
-
National Institutes of Health (NIH). (2022).[2][3] NIH Waste Disposal Guide. Division of Environmental Protection.[2] Retrieved February 4, 2026, from [Link][1][2][3]
Sources
- 1. L-Phenylalanine | 63-91-2 [chemicalbook.com]
- 2. L-Arginyl-L-phenylalanine | C15H23N5O3 | CID 150964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycyl-L-seryl-L-seryl-L-phenylalanine | C17H24N4O7 | CID 71361194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Phenylalanine CAS#: 63-91-2 [m.chemicalbook.com]
- 5. westliberty.edu [westliberty.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. cellseco.com [cellseco.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
